1-(2-Iodoethyl)-3-methylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
114686-67-8 |
|---|---|
Molecular Formula |
C9H11I |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
1-(2-iodoethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11I/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
XMVAPTOWZNYJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCI |
Origin of Product |
United States |
Comprehensive Technical Guide on 1-(2-Iodoethyl)-3-methylbenzene: Synthesis, Reactivity, and Applications
Executive Summary
As drug discovery and materials science advance, the precise installation of lipophilic, sterically defined pharmacophores has become paramount. 1-(2-Iodoethyl)-3-methylbenzene (commonly known as 3-methylphenethyl iodide) is a highly reactive, primary alkylating agent utilized extensively in organic synthesis and medicinal chemistry. Characterized by its excellent leaving group (iodide) and the steric/electronic influence of the meta-methylated aromatic ring, this compound serves as a critical building block for N-alkylation, transition-metal-catalyzed cross-coupling, and radical-mediated carbon-carbon bond formation.
This whitepaper provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, mechanistic reactivity, and practical laboratory protocols for 1-(2-Iodoethyl)-3-methylbenzene, designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the physical parameters of 1-(2-Iodoethyl)-3-methylbenzene is critical for optimizing reaction conditions, particularly regarding solvent selection and storage stability[1]. As a primary alkyl iodide, the molecule exhibits significant hydrophobicity and is highly soluble in polar aprotic and non-polar organic solvents.
| Property | Value / Description |
| Chemical Name | 1-(2-Iodoethyl)-3-methylbenzene |
| Synonyms | 3-Methylphenethyl iodide; m-Methylphenethyl iodide |
| CAS Registry Number | 114686-67-8 |
| Molecular Formula | C₉H₁₁I |
| Molecular Weight | 246.09 g/mol |
| Appearance | Colorless to pale yellow/pink liquid (darkens upon light exposure)[1] |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN); Insoluble in water[1] |
| Reactivity Class | Primary Alkyl Halide / Electrophile |
Synthetic Methodologies
The synthesis of 1-(2-Iodoethyl)-3-methylbenzene typically relies on the conversion of readily available precursors, such as 3-methylphenethyl alcohol or 3-methylphenethyl bromide.
The Appel Reaction (Alcohol Activation)
The most robust method for synthesizing this compound is the Appel reaction, which converts 3-methylphenethyl alcohol to the corresponding iodide using iodine (I₂), triphenylphosphine (PPh₃), and imidazole.
-
Causality & Mechanism: The reaction is thermodynamically driven by the formation of the extremely strong P=O bond in the triphenylphosphine oxide byproduct. Imidazole acts as a nucleophilic catalyst and a mild base, neutralizing the in situ generated hydrogen iodide (HI). This prevents unwanted acidic side reactions, such as the cleavage of sensitive functional groups or ether linkages, ensuring a high-purity product.
The Finkelstein Reaction (Halogen Exchange)
Alternatively, the Finkelstein reaction can be employed if 3-methylphenethyl bromide or chloride is the starting material.
-
Causality & Mechanism: This is an equilibrium-driven process utilizing sodium iodide (NaI) in anhydrous acetone. The reaction is pushed to completion by Le Chatelier's principle, as the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, driving the continuous formation of the alkyl iodide.
Synthetic routes to 1-(2-Iodoethyl)-3-methylbenzene via Appel and Finkelstein reactions.
Mechanistic Reactivity & Synthetic Utility
The utility of 1-(2-Iodoethyl)-3-methylbenzene stems from the high polarizability of the iodine atom, which lowers the activation energy for transition states in various reaction paradigms.
Nucleophilic Substitution (Sₙ2)
As a primary unhindered halide, it is a premier electrophile for Sₙ2 alkylations. It reacts smoothly with amines, alkoxides, and thiolates to yield secondary/tertiary amines, ethers, and thioethers, respectively[2][3].
-
Competing Pathways: Care must be taken when selecting the base. Strong, sterically hindered bases (e.g., Potassium tert-butoxide) will favor E2 elimination over Sₙ2 substitution, abstracting a β-proton to yield 3-methylstyrene as an unwanted side product[4].
Transition-Metal Catalyzed Cross-Coupling
Historically, alkyl iodides were problematic in cross-coupling due to sluggish oxidative addition and rapid β-hydride elimination. However, modern catalytic systems have unlocked their potential. 1-(2-Iodoethyl)-3-methylbenzene can be utilized in Nickel- and Palladium-catalyzed Negishi, Kumada, and Suzuki couplings[5]. The Sₙ2-type oxidative addition of the Ni(0) or Ni(I) species into the C-I bond forms a transient Ni(III) or Ni(II) intermediate, which undergoes transmetalation and reductive elimination to forge new C-C bonds[5][6].
Single-Electron Transfer (SET) Radical Chemistry
Phenethyl iodides are excellent precursors for carbon-centered radicals. Reagents like Samarium(II) iodide (SmI₂) or Thulium(II) iodide (TmI₂) can reduce the C-I bond via single-electron transfer, generating a nucleophilic radical species that can efficiently couple with ketones or cyclic esters[7].
Divergent chemical reactivity pathways of 1-(2-Iodoethyl)-3-methylbenzene.
Applications in Medicinal Chemistry
In drug development, the 3-methylphenethyl moiety is a privileged pharmacophore. Alkylating a core scaffold with 1-(2-Iodoethyl)-3-methylbenzene introduces a highly specific steric and lipophilic profile[8].
-
Receptor Affinity Modulation: The meta-methyl group provides specific Van der Waals interactions within the hydrophobic pockets of G-protein coupled receptors (GPCRs) and ion channels. For instance, the incorporation of 3-methylphenethyl groups into amine scaffolds has been utilized in the synthesis of potent calcium channel blockers (e.g., diltiazem analogs) for the treatment of angina pectoris[9].
-
Pharmacokinetic Optimization: The addition of this moiety significantly increases the logP (lipophilicity) of a drug candidate, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets, and altering metabolic clearance rates[8].
Self-Validating Experimental Protocols
The following protocols are engineered for high yield and reproducibility, incorporating self-validating checkpoints to ensure reaction integrity.
Protocol A: Synthesis via Appel Reaction
Objective: Conversion of 3-methylphenethyl alcohol to 1-(2-Iodoethyl)-3-methylbenzene.
-
Preparation: In an oven-dried, argon-purged flask, dissolve 3-methylphenethyl alcohol (1.0 equiv) and imidazole (1.5 equiv) in anhydrous Dichloromethane (0.2 M).
-
Activation: Add Triphenylphosphine (PPh₃, 1.2 equiv). Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Cooling is mandatory. The subsequent addition of iodine is highly exothermic; elevated temperatures will lead to the degradation of the light/heat-sensitive alkyl iodide product.
-
-
Halogenation: Add Iodine (I₂, 1.2 equiv) portion-wise over 15 minutes. The solution will turn dark brown.
-
Validation (Monitoring): Stir for 2 hours at room temperature. Validate reaction completion via TLC (Hexanes/EtOAc 9:1). The alcohol starting material (lower Rf) should disappear, replaced by a non-polar UV-active spot (high Rf).
-
Quenching: Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).
-
Causality: Na₂S₂O₃ acts as a reducing agent, converting residual, unreacted I₂ into water-soluble iodide salts. This prevents the final product from being contaminated and discolored by molecular iodine.
-
-
Isolation: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (100% Hexanes) to yield a pale liquid.
Protocol B: N-Alkylation of a Secondary Amine
Objective: Installation of the 3-methylphenethyl pharmacophore onto a secondary amine scaffold[8].
-
Preparation: Combine the secondary amine (1.0 equiv) and 1-(2-Iodoethyl)-3-methylbenzene (1.2 equiv) in anhydrous Acetonitrile (MeCN, 0.1 M).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Causality: K₂CO₃ is chosen as a mild, insoluble inorganic base. It is strong enough to scavenge the generated HI (driving the Sₙ2 reaction forward) but weak enough to prevent the E2 β-elimination of the alkyl iodide into 3-methylstyrene[4].
-
-
Heating: Heat the suspension to 60 °C for 12 hours.
-
Causality: MeCN is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, while moderate heat overcomes the Sₙ2 activation barrier[8].
-
-
Validation: Monitor via LC-MS. Look for the mass corresponding to [M+H]⁺ of the alkylated tertiary amine.
-
Workup: Cool to room temperature, filter off the K₂CO₃ salts, concentrate the filtrate, and purify via reverse-phase HPLC or basic alumina chromatography.
Safety, Handling, and Storage
-
Photochemical Degradation: Like all alkyl iodides, 1-(2-Iodoethyl)-3-methylbenzene is sensitive to UV light. Photolytic cleavage of the C-I bond generates iodine radicals, turning the liquid pink or brown over time.
-
Storage Protocol: Store at 2–8 °C in an amber glass vial. To maximize shelf life, store the liquid over copper wire or copper turnings; the copper acts as a stabilizer by reacting with any liberated I₂ to form insoluble CuI, keeping the reagent pure[1].
-
Toxicity: As an active alkylating agent, it is a potential mutagen and skin irritant. All handling must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[1].
References
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howeipharm.com - CAS 114686-67-8 C9H11I 3-MethylphenEthyl iodide 97% URL: [Link]
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Journal of the American Chemical Society - Organometallic Nickel(III) Complexes Relevant to Cross-Coupling and Carbon−Heteroatom Bond Formation Reactions URL: [Link]
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Journal of the American Chemical Society - Ketone Coupling with Alkyl Iodides, Bromides, and Chlorides Using Thulium Diiodide URL: [Link]
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National Institutes of Health (PMC) - Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides URL: [Link]
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ACS Pharmacology & Translational Science - Structure-Activity Relationship Studies Enable Optimization of a Small-Molecule Autophagy Activator URL: [Link]
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Hokkaido University Repository - Regio- and Stereoselective Synthesis of Multi-Alkylated Allylic Boronates URL: [Link]
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Organic & Biomolecular Chemistry (RSC) - A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence URL: [Link]
- Google Patents - Calcium blockers having high levels of activity in the treatment of angina pectoris URL
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- 3. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01902H [pubs.rsc.org]
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An In-Depth Technical Guide to the Molecular Structure of 1-(2-Iodoethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 1-(2-Iodoethyl)-3-methylbenzene. As a key building block in organic synthesis, a thorough understanding of its structural and chemical characteristics is paramount for its effective utilization in research and development.
Chemical Identity and Physical Properties
1-(2-Iodoethyl)-3-methylbenzene is an aromatic iodoalkane. Its core structure consists of a benzene ring substituted at positions 1 and 3 with a 2-iodoethyl group and a methyl group, respectively.
| Property | Value | Source |
| IUPAC Name | 1-(2-Iodoethyl)-3-methylbenzene | - |
| CAS Number | 114686-67-8 | [1] |
| Molecular Formula | C₉H₁₁I | [1] |
| Molecular Weight | 246.09 g/mol | [1] |
| SMILES | CC1=CC(CCI)=CC=C1 | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | - |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | [1] |
Elucidation of the Molecular Structure
A definitive understanding of the molecular structure of 1-(2-Iodoethyl)-3-methylbenzene is achieved through a combination of spectroscopic techniques and computational modeling. While experimental data for this specific molecule is not widely published, we can predict its spectral characteristics based on established principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 6.90 | Multiplet | 4H | Aromatic protons (H-2, H-4, H-5, H-6) | The aromatic protons will appear as a complex multiplet due to spin-spin coupling. The electron-donating methyl group and the electron-withdrawing iodoethyl group will influence their precise chemical shifts. |
| ~ 3.35 | Triplet | 2H | -CH₂-I | The methylene protons adjacent to the iodine atom are deshielded by the electronegative iodine, resulting in a downfield shift. They will be split into a triplet by the adjacent methylene group. |
| ~ 3.10 | Triplet | 2H | Ar-CH₂- | The methylene protons adjacent to the aromatic ring will be split into a triplet by the neighboring methylene group. |
| ~ 2.30 | Singlet | 3H | Ar-CH₃ | The methyl protons attached to the aromatic ring will appear as a singlet as they have no adjacent protons. |
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138-140 | C-1 (quaternary) | Aromatic carbon bearing the iodoethyl group. |
| ~ 138-140 | C-3 (quaternary) | Aromatic carbon bearing the methyl group. |
| ~ 128-130 | C-5 | Aromatic CH. |
| ~ 126-128 | C-4, C-6 | Aromatic CHs. |
| ~ 125-127 | C-2 | Aromatic CH. |
| ~ 39 | Ar-CH₂- | Aliphatic carbon adjacent to the aromatic ring. |
| ~ 21 | Ar-CH₃ | Methyl carbon. |
| ~ 5 | -CH₂-I | Aliphatic carbon bonded to iodine, significantly shielded by the heavy atom effect. |
Logical Flow of NMR Interpretation
Caption: Logical workflow for deducing the molecular structure from NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 246, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of Iodine: A significant fragment will likely be observed at m/z = 119, resulting from the cleavage of the C-I bond to lose an iodine radical ([M-I]⁺). This fragment corresponds to the 3-methylphenethyl cation.
-
Benzylic Cleavage: Another characteristic fragmentation would be the cleavage of the bond between the two ethyl carbons, leading to the formation of a stable tropylium ion or a related benzylic cation at m/z = 105.
-
Loss of an Ethyl Group: A peak at m/z = 217 ([M-C₂H₅]⁺) may also be observed.
-
Fragmentation Pathway Diagram
(m-CH₃C₆H₄)CH₂CH₂OH + PPh₃ + I₂ → (m-CH₃C₆H₄)CH₂CH₂I + Ph₃PO + HI
Caption: Workflow for the synthesis of 1-(2-Iodoethyl)-3-methylbenzene.
Reactivity
The primary site of reactivity in 1-(2-Iodoethyl)-3-methylbenzene is the carbon-iodine bond. The iodide is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions (Sₙ2). It can be readily converted to a variety of other functional groups, including amines, azides, cyanides, and ethers.
The presence of the aromatic ring also allows for electrophilic aromatic substitution reactions, although the iodoethyl group may be sensitive to some of the conditions required for these transformations.
Applications in Drug Development and Organic Synthesis
1-(2-Iodoethyl)-3-methylbenzene serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various pharmacophores and linking groups, making it a valuable building block in the development of new therapeutic agents. The 3-methylphenyl moiety is a common structural motif in a range of biologically active compounds. Furthermore, organoiodides are important precursors for organometallic reagents, such as Grignard and organolithium reagents, which are fundamental in carbon-carbon bond formation.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
Conclusion
1-(2-Iodoethyl)-3-methylbenzene is a valuable, though not extensively characterized, chemical intermediate. This guide has provided a detailed analysis of its molecular structure based on established spectroscopic principles, a plausible and detailed synthesis protocol, and an overview of its reactivity and potential applications. This information serves as a solid foundation for researchers and scientists looking to utilize this compound in their synthetic endeavors.
References
-
A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Journal of Chemical Sciences. Available at: [Link]
-
Appel Reaction - Wikipedia. Available at: [Link]
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An In-depth Technical Guide to the Reactivity Profile of 1-(2-Iodoethyl)-3-methylbenzene
Executive Summary
This technical guide provides a comprehensive analysis of the chemical reactivity of 1-(2-Iodoethyl)-3-methylbenzene, a key intermediate in advanced organic synthesis. The document elucidates the molecule's structural features—a primary alkyl iodide appended to a meta-substituted toluene ring—and systematically explores how this architecture dictates its behavior in various chemical transformations. The primary focus is on the high reactivity of the iodoethyl group, which readily participates in nucleophilic substitution (S_N2), base-induced elimination (E2), and the formation of organometallic species such as Grignard reagents. Furthermore, the guide examines the influence of the methyl and iodoethyl substituents on the reactivity of the aromatic ring towards electrophilic substitution. This whitepaper is intended for researchers, chemists, and drug development professionals who utilize substituted phenethyl compounds as building blocks in the synthesis of complex molecular targets.
Chemical Identity and Physicochemical Properties
Molecular Structure and Core Features
1-(2-Iodoethyl)-3-methylbenzene (CAS No: 114686-67-8) possesses a dual-functional chemical architecture.[1] The core of its reactivity lies in the primary iodoethyl side chain . The carbon-iodine (C-I) bond is notably weak and highly polarizable, rendering the terminal iodine an excellent leaving group.[2][3] This makes the adjacent methylene carbon a potent electrophilic site, highly susceptible to attack by nucleophiles.
The second feature is the 3-methyl-substituted benzene ring . The methyl group is a weak electron-donating group that influences the electronic properties of the aromatic system. Its meta position relative to the ethyl side chain minimizes steric hindrance for reactions occurring at the side chain while directing the regiochemical outcome of reactions on the aromatic ring itself.[4]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties is presented below. This data is essential for designing appropriate reaction conditions and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁I | [5] |
| Molecular Weight | 246.09 g/mol | [5] |
| CAS Number | 114686-67-8 | [1] |
| Physical Form | Liquid | |
| Boiling Point | 118-120 °C at 15 mmHg | |
| SMILES | CC1=CC(CCI)=CC=C1 | [1] |
| InChIKey | PCSPENCTMKMGFE-UHFFFAOYSA-N | |
| Storage | 4°C, protect from light, inert atmosphere | [1][5] |
Spectroscopic data is critical for confirming the identity and purity of the compound. While a dedicated spectrum for this specific molecule is not publicly cataloged, the expected signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be reliably predicted based on its structure and data from analogous compounds.
Reactivity of the Aliphatic Iodoethyl Side Chain
The predominant reactivity of 1-(2-Iodoethyl)-3-methylbenzene is dictated by the iodoethyl group. As a primary alkyl iodide, it serves as a versatile electrophile and a precursor to potent nucleophilic reagents.
Nucleophilic Substitution (S_N2) Reactions
The primary carbon center and the excellent leaving group ability of iodide make the molecule an ideal substrate for bimolecular nucleophilic substitution (S_N2) reactions.[6] The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the iodide ion.[6]
Causality and Mechanistic Integrity:
-
Leaving Group Ability: The C-I bond is the weakest among the carbon-halogen bonds, leading to a faster reaction rate compared to corresponding bromides or chlorides.[2][3]
-
Steric Hindrance: As a primary alkyl halide, the reaction center is sterically unhindered, allowing for easy access by a wide range of nucleophiles.[6] Methyl and primary alkyl halides are highly reactive in S_N2 reactions and do not undergo S_N1 reactions due to the instability of the corresponding primary carbocation.[6]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetone are optimal for S_N2 reactions. They solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, preserving its reactivity.[6]
This reaction is a cornerstone for introducing the 3-methylphenethyl moiety onto various molecular scaffolds using a diverse set of nucleophiles (e.g., amines, alkoxides, thiolates, and carbanions).
-
Dissolve 1-(2-Iodoethyl)-3-methylbenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF) under an inert atmosphere (N₂ or Ar).
-
Add the nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is a salt (e.g., NaN₃, KCN), it can be added directly.
-
Stir the reaction mixture at a temperature ranging from ambient to moderate heat (e.g., 25-80 °C), monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: S_N2 reaction mechanism workflow.
Elimination (E2) Reactions
In the presence of a strong, sterically hindered base, 1-(2-Iodoethyl)-3-methylbenzene can undergo an E2 elimination reaction to yield 3-methylstyrene.[2][3][7] This reaction competes with S_N2 substitution, and the outcome is highly dependent on the reaction conditions.[8][9]
Controlling the S_N2/E2 Competition:
-
Base Selection: Strong, bulky bases such as potassium tert-butoxide (KOtBu) or DBU favor elimination.[10] Their steric bulk hinders their ability to act as nucleophiles at the carbon center, making proton abstraction from the β-carbon more favorable.[9]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution, as elimination has a higher activation energy and gains an entropic advantage.
-
Solvent: Less polar solvents can favor E2 reactions.
The E2 mechanism is a concerted process where the base removes a β-hydrogen, the C-C π-bond forms, and the iodide leaving group departs simultaneously.[11]
Caption: Grignard reagent formation workflow.
Reactivity of the Aromatic Nucleus
Electrophilic Aromatic Substitution (EAS)
The benzene ring can undergo electrophilic aromatic substitution, though it is generally less reactive than the aliphatic side chain. The regiochemical outcome is governed by the combined directing effects of the two existing substituents.
-
-CH₃ (Methyl) Group: An activating, ortho, para-director due to positive induction and hyperconjugation. [12][13]* -CH₂CH₂I (Iodoethyl) Group: A weakly activating alkyl group, which also acts as an ortho, para-director. [13] Directive Influence and Regioselectivity: When two activating groups are present, the more powerful activating group dominates the directing effect. [4]In this case, the methyl group is a slightly stronger activator. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the methyl group.
-
Position 2: Ortho to methyl, ortho to iodoethyl. Sterically hindered.
-
Position 4: Para to methyl, ortho to iodoethyl. Moderately accessible.
-
Position 6: Ortho to methyl, meta to iodoethyl. Most sterically accessible and electronically favored.
Substitution is predicted to occur predominantly at positions 4 and 6, with the major product likely arising from substitution at the least sterically hindered C-6 position. [4][12]
Caption: Regioselectivity in electrophilic substitution.
Applications in Synthetic Chemistry
The dual reactivity of 1-(2-Iodoethyl)-3-methylbenzene makes it a valuable building block, particularly in medicinal chemistry and materials science. [14][15]
-
Drug Discovery: It serves as a precursor for introducing the 3-methylphenethyl scaffold, a common motif in pharmacologically active compounds, into target molecules via S_N2 reactions with amine, alcohol, or thiol-containing fragments.
-
Complex Molecule Synthesis: The Grignard reagent derived from this compound allows for the construction of more complex carbon skeletons through reactions with aldehydes, ketones, esters, and other electrophiles. [16]
Safety and Handling
Hazard Identification
1-(2-Iodoethyl)-3-methylbenzene should be handled with appropriate care in a well-ventilated chemical fume hood. It is classified with the following hazards:
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT, Single Exposure | H335: May cause respiratory irritation |
| (Data extrapolated from analogous compounds like 1-Ethyl-2-iodo-3-methylbenzene) | |
| [17] |
Recommended Procedures
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation. [5]* Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous chemical waste. [18][19]* First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. [18][19]
Conclusion
1-(2-Iodoethyl)-3-methylbenzene is a highly versatile synthetic intermediate whose reactivity is dominated by the primary alkyl iodide functionality. It excels as a substrate in S_N2 reactions and as a precursor for Grignard reagents, providing robust methods for C-N, C-O, C-S, and C-C bond formation. While reactions on the aromatic ring are possible, they require forcing conditions and careful consideration of the combined directing effects of the alkyl substituents. A thorough understanding of its reactivity profile, as detailed in this guide, is essential for its effective application in the synthesis of complex chemical entities.
References
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- PubChemLite. (n.d.). 1-ethyl-2-iodo-3-methylbenzene (C9H11I).
- StudySmarter. (n.d.).
- University of Calgary. (n.d.).
- Master Organic Chemistry. (2018).
- ChemScene. (n.d.). 1-Ethyl-2-iodo-3-methylbenzene.
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- SynOpen. (n.d.). Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one.
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- Michigan State University. (n.d.). Main Group Organometallic Compounds.
- Professor Dave Explains. (2019).
- BLDpharm. (n.d.). 114686-67-8|1-(2-Iodoethyl)-3-methylbenzene.
- ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction....
- BenchChem. (2025). Application of 3-Iodooxetane in Fragment-Based Drug Discovery.
- Symeres. (n.d.). “If the compound can be made, Symeres will undoubtedly find out a good way to make it.”.
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Strategic Applications of 1-(2-Iodoethyl)-3-methylbenzene in Advanced Medicinal Chemistry and Synthetic Methodology
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry and complex organic synthesis, the strategic selection of alkylating agents dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final pharmacophore. 1-(2-Iodoethyl)-3-methylbenzene (CAS: 114686-67-8), commonly referred to as 3-methylphenethyl iodide, has emerged as a privileged building block.
As a Senior Application Scientist, I have observed that the unique structural combination of a highly polarizable primary iodide and a meta-methyl-substituted aromatic ring offers dual advantages. Synthetically, it acts as a superior electrophile for both classical bimolecular nucleophilic substitutions ( SN2 ) and modern transition-metal-catalyzed cross-couplings. Pharmacologically, the introduction of the 3-methylphenethyl moiety frequently enhances target binding affinity and lipophilicity (LogP), making it an invaluable tool in the development of central nervous system (CNS) and cardiovascular therapeutics.
Physicochemical Profiling & Reactivity Dynamics
To deploy this reagent effectively, one must understand its fundamental physicochemical properties and the thermodynamic drivers of its reactivity[1]. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy (~234 kJ/mol) compared to its bromide or chloride counterparts. This weakness, coupled with the large atomic radius and polarizability of iodine, makes it an exceptional leaving group.
Table 1: Physicochemical & Structural Profile
| Property | Specification / Value | Synthetic Implication |
| Chemical Name | 1-(2-Iodoethyl)-3-methylbenzene | Standard IUPAC nomenclature. |
| CAS Registry Number | 114686-67-8 | Essential for regulatory and inventory tracking. |
| Molecular Formula | C₉H₁₁I | MW: 246.09 g/mol . |
| Appearance | Clear, pale yellow to red-brown liquid | Discoloration indicates free iodine ( I2 ) formation; requires storage over copper chips. |
| Electrophilicity | High (Primary Alkyl Halide) | Highly susceptible to SN2 attack; minimal steric hindrance at the α -carbon. |
| Pharmacophoric Role | Lipophilic Spacer | The meta-methyl group introduces specific steric bulk, often improving receptor pocket fitting compared to unsubstituted phenethyl groups. |
Core Research Area 1: Cardiovascular & CNS Therapeutics
The primary application of 1-(2-Iodoethyl)-3-methylbenzene lies in the N-alkylation of complex heterocyclic scaffolds to generate active pharmaceutical ingredients (APIs).
Cardiovascular Applications: Historically, this compound has been utilized in the synthesis of 1,5-benzothiazepine derivatives, a class of potent calcium channel blockers. For instance, in the development of Diltiazem analogs, 3-methylphenethyl iodide is used to alkylate the core amine, significantly altering the drug's cardiovascular profile and half-life[2].
CNS Modulators: In neuropharmacology, the 3-methylphenethyl group is strategically grafted onto pyrrolidone and benzoate scaffolds to synthesize GluN2C-selective positive allosteric modulators (PAMs) of the NMDA receptor[3]. The meta-methyl substitution is critical here; structure-activity relationship (SAR) studies demonstrate that this specific steric tuning prevents rapid metabolic degradation while ensuring optimal binding within the allosteric site of the receptor[3].
Fig 1. Bimolecular nucleophilic substitution (SN2) pathway for heterocyclic amine alkylation.
Core Research Area 2: Advanced Catalytic C-H Functionalization
Beyond classical nucleophilic substitutions, 1-(2-Iodoethyl)-3-methylbenzene is a premium coupling partner in transition-metal-catalyzed C(sp²)–H functionalization. The weak C-I bond facilitates rapid oxidative addition to low-valent metal centers.
Quinoline and Quinazolinone Functionalization: Recent methodologies employ Ruthenium ( Ru ) and Cobalt ( Co ) catalysts to achieve direct ortho-alkylation of azaarenes. For example, the synthesis of 2-(3-methylphenethyl)quinoline and various C2-alkyl quinazolinones utilizes this iodide to install the phenethyl side chain directly onto an unactivated C-H bond[4][5].
Cobalt-Catalyzed Chelation: In highly advanced setups, Cobalt-IMes catalytic systems leverage 2-pyridyl directing groups to activate adjacent C-H bonds, followed by coupling with 3-methylphenethyl iodide to yield complex, multi-ring systems like 2-(2-(3-methylphenethyl)phenyl)pyridine[6].
Fig 2. Transition-metal catalyzed C(sp2)-H alkylation cycle using the iodide electrophile.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: General N-Alkylation of Secondary Amines
Objective: Synthesize a tertiary amine via SN2 displacement.
-
Preparation: Dissolve the secondary amine scaffold (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
-
Causality: DMF is a polar aprotic solvent. It solvates cations (from the base) but leaves the amine nucleophile unsolvated and highly reactive, accelerating the SN2 trajectory.
-
-
Base Addition: Add finely powdered anhydrous Potassium Carbonate ( K2CO3 , 2.5 equiv). Stir for 15 minutes at room temperature.
-
Causality: K2CO3 acts as an acid scavenger to neutralize the Hydroiodic acid (HI) byproduct. Failure to scavenge HI results in protonation of the starting amine, halting the reaction.
-
-
Electrophile Introduction: Cool the mixture to 0 °C. Add 1-(2-Iodoethyl)-3-methylbenzene (1.1 equiv) dropwise over 10 minutes.
-
Causality: Dropwise addition at low temperature prevents localized exothermic spikes, suppressing unwanted polyalkylation or elimination (E2) side reactions.
-
-
Thermal Activation: Warm the reaction to 60 °C and stir for 12 hours. Monitor via LC-MS.
-
Workup: Quench with ice water. Extract with Ethyl Acetate ( 3× ). Wash the combined organic layers extensively with 5% aqueous Lithium Chloride ( LiCl ) and brine.
-
Causality: The LiCl wash is a highly specific technique to partition residual DMF into the aqueous phase, preventing co-elution during chromatography.
-
Protocol B: Cobalt-Catalyzed ortho-C(sp²)–H Alkylation
Objective: Direct C-C bond formation on a 2-arylpyridine scaffold[6].
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube under strict Argon atmosphere, combine the 2-arylpyridine substrate (1.0 equiv), CoBr2 (10 mol%), and IMes·HCl ligand (10 mol%).
-
Causality: Low-valent Cobalt intermediates are highly oxophilic. Argon prevents rapid catalyst degradation via oxidation.
-
-
Grignard Activation: Add a solution of t−BuCH2MgBr (1.0 equiv) in THF at room temperature.
-
Causality: The Grignard reagent acts as a reductant to generate the active Co(I) species in situ.
-
-
Coupling: Add 1-(2-Iodoethyl)-3-methylbenzene (1.5 equiv). Heat the sealed tube to 60 °C for 13 hours.
-
Quench and Purify: Cool to room temperature, quench with saturated NH4Cl , extract with dichloromethane, and purify via silica gel chromatography.
Regulatory & Safety Imperatives
While 1-(2-Iodoethyl)-3-methylbenzene is an exceptional research tool, it requires rigorous safety and compliance oversight.
Chemical Safety: As a potent alkylating agent, it poses mutagenic risks. All manipulations must occur within a certified chemical fume hood using nitrile gloves (double-gloving recommended) and safety goggles.
Regulatory Compliance: Phenethyl halides, including phenethyl iodide and its methylated derivatives, are closely monitored by international regulatory bodies (such as Health Canada and the DEA). This is due to their potential misuse as precursors in the clandestine synthesis of illicit fentanyl analogues (e.g., 3-methylfentanyl)[7]. Researchers must ensure their procurement and usage logs comply with local Controlled Drugs and Substances Acts, maintaining transparent end-user declarations[7].
References
-
Howei Pharm CAS Data Source: Howei Pharm Chemical Database URL:[Link]
- Benzothiazepine Derivatives (Diltiazem Analogs)
-
Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Ligand-Free RuCl3-Catalyzed Alkylation of Methylazaarenes with Alcohols/Halides Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
Synthesis of C2-Alkyl Quinazolinones through Transfer Hydrogenation/Alkylation Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
Cobalt-Catalyzed Chelation-Assisted C–C Bond Formation via C–H Bond Activation Source: Nanyang Technological University (NTU) Digital Repository URL:[Link]
-
Order Amending Schedule VI to the Controlled Drugs and Substances Act (Additional Fentanyl Precursors) Source: Government of Canada (Canada Gazette) URL:[Link]
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- 5. pubs.acs.org [pubs.acs.org]
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1-(2-Iodoethyl)-3-methylbenzene: A Comprehensive Technical Guide on its Role as a Versatile Alkylating Agent in Medicinal Chemistry
Abstract: 1-(2-Iodoethyl)-3-methylbenzene (commonly known as 3-methylphenethyl iodide) is a highly reactive, primary alkyl halide utilized extensively in advanced organic synthesis and drug development. This whitepaper provides an in-depth mechanistic analysis of its reactivity, details self-validating experimental protocols for its synthesis and application, and explores its critical role in constructing complex pharmaceutical scaffolds.
Chemical Profiling & Quantitative Data
Before deploying any reagent in a multi-step synthesis, establishing a precise physical and chemical profile is mandatory. 1-(2-Iodoethyl)-3-methylbenzene is a primary alkyl iodide featuring a meta-tolyl moiety. This specific structural arrangement makes it an ideal electrophile for introducing lipophilic phenethyl groups into drug candidates.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(2-Iodoethyl)-3-methylbenzene |
| Common Synonym | 3-Methylphenethyl iodide |
| CAS Number | 114686-67-8 1 |
| Molecular Formula | C9H11I 2 |
| Molecular Weight | 246.09 g/mol [[1]]() |
| LogP (Calculated) | 2.97 [[3]]() |
| Appearance | Clear to light green oil 4 |
Mechanistic Causality: The Electrophilic Advantage
As an Application Scientist, I frequently observe researchers defaulting to alkyl bromides or chlorides due to lower upfront costs. However, for phenethyl systems, the iodide derivative is vastly superior for several mechanistic reasons:
-
Kinetics of the Leaving Group: Iodine possesses a large atomic radius, which diffuses its negative charge upon departure. This makes iodide an exceptionally stable, weak base, and consequently, a premier leaving group.
-
Transition State Stabilization: Iodide is a highly polarizable ("soft") atom. In an S_N2 reaction, this polarizability allows the electron cloud to distort and stabilize the transition state, significantly lowering the activation energy. This enables alkylations to proceed at lower temperatures, preserving thermally sensitive pharmaceutical intermediates 4.
-
The meta-Methyl Effect: The meta-methyl substitution provides a unique steric and electronic profile. Unlike para-substituents that can project too deeply into receptor binding pockets, or ortho-substituents that induce severe steric hindrance, the meta-methyl group optimally occupies hydrophobic sub-pockets. This enhances the overall lipophilicity (LogP ~2.97) and membrane permeability of the resulting drug candidate 3.
Synthetic Workflows & Self-Validating Protocols
Direct iodination of alcohols is often harsh and can lead to unwanted side reactions. The industry standard utilizes a two-step process: activation of 3-methylphenethyl alcohol to a mesylate, followed by a Finkelstein displacement.
Synthesis workflow of 1-(2-Iodoethyl)-3-methylbenzene via mesylate intermediate.
Protocol A: Synthesis of 1-(2-Iodoethyl)-3-methylbenzene
This protocol is engineered as a self-validating system, utilizing visual cues and specific workup steps to ensure product integrity 4.
Step 1: Mesylation
-
Dissolve 3-methylphenethyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and cool the mixture to 0°C. Causality: Triethylamine neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the substrate.
-
Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq).
-
Validation Check: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active alcohol spot is entirely consumed.
Step 2: Finkelstein Displacement
-
Dissolve the crude mesylate in anhydrous acetone. Add sodium iodide (NaI, 2.0 eq).
-
Reflux the mixture for 2 to 2.5 hours. Causality: NaI is soluble in acetone, but the byproduct, sodium mesylate, is highly insoluble. The precipitation of sodium mesylate drives the equilibrium forward via Le Chatelier's principle.
-
Validation Check: A heavy white precipitate (NaOMs) will form, confirming the displacement is occurring.
-
Evaporate the acetone in vacuo, dissolve the residue in diethyl ether, and wash sequentially with water, saturated sodium bicarbonate, and sodium thiosulfate . Causality: The sodium thiosulfate wash is critical; it reduces any trace iodine (I2) formed by photolytic oxidation back to water-soluble iodide, preventing the product from degrading into a dark brown impurity.
-
Dry over MgSO4, evaporate, and purify via Kugelrohr distillation to yield a clear to light green oil (typically ~74% yield) 4.
Applications in Drug Development: N-Alkylation Pathways
1-(2-Iodoethyl)-3-methylbenzene is heavily utilized to alkylate complex heterocyclic amines. A prominent historical example is its use in synthesizing derivatives of 1,5-benzothiazepines (e.g., analogs of the calcium channel blocker Diltiazem, used to treat hypertension and angina) 4.
SN2 mechanism of nucleophilic alkylation using 3-methylphenethyl iodide.
Protocol B: General N-Alkylation of Pharmaceutical Scaffolds
-
Preparation: Dissolve the target secondary amine (e.g., a benzothiazepine or azetidin-2-one core) in a polar aprotic solvent like DMF or Acetonitrile.
-
Deprotonation: Add a mild base (e.g., K2CO3 or Cs2CO3). Causality: A mild carbonate base is preferred over strong bases (like NaH) to prevent the hydrolysis of sensitive functional groups (such as acetate esters) present on the core scaffold.
-
Alkylation: Add 1-(2-Iodoethyl)-3-methylbenzene (1.1 eq). Heat the mixture to 60-65°C. Because iodide is an excellent leaving group, forcing conditions (>100°C) are rarely required, minimizing thermal degradation.
-
Validation Check: Monitor the disappearance of the starting amine via LC-MS. The reaction mixture is then quenched with water and extracted with ethyl acetate.
Handling, Stability, and Storage
Due to the relatively low bond dissociation energy of the C-I bond, 1-(2-Iodoethyl)-3-methylbenzene is susceptible to photolytic cleavage. Exposure to ambient light will cause homolytic cleavage, generating iodine radicals that combine to form I2, turning the clear oil pink, then green, and eventually dark brown.
Storage Mandate: The compound must be stored at 4°C to room temperature, strictly protected from light, and under an inert atmosphere (Argon or Nitrogen) 1. For long-term storage, placing a small piece of copper or silver wire in the vial acts as a radical scavenger, preserving the integrity of the reagent.
Sources
- 1. 114686-67-8|1-(2-Iodoethyl)-3-methylbenzene|BLD Pharm [bldpharm.com]
- 2. CAS 114686-67-8 | 3-MethylphenEthyl iodide,97% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 3. 114686-67-8_1-(2-iodoethyl)-3-methylbenzeneCAS号:114686-67-8_1-(2-iodoethyl)-3-methylbenzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: 1-(2-Iodoethyl)-3-methylbenzene in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative reactivity, and validated protocols for N-arylethylation.
Executive Summary
The introduction of the 3-methylphenethyl pharmacophore is a critical transformation in medicinal chemistry, frequently utilized to modulate the lipophilicity and receptor affinity of active pharmaceutical ingredients (APIs). 1-(2-Iodoethyl)-3-methylbenzene (CAS: 114686-67-8), also known as 3-methylphenethyl iodide, serves as a premier electrophile for this purpose. As an aryl-alkyl iodide, it exhibits exceptional reactivity in bimolecular nucleophilic substitution ( SN2 ) reactions, significantly outperforming its bromide and chloride analogs[1]. This application note details the physicochemical profile of this reagent and provides self-validating protocols for its use in synthesizing complex tertiary amines, including methodologies that completely circumvent the common pitfall of overalkylation[2].
Mechanistic Rationale & Physicochemical Profile
In the realm of N-alkylation, the choice of the leaving group dictates both the reaction kinetics and the required harshness of the conditions. The carbon-iodine bond in 1-(2-iodoethyl)-3-methylbenzene is highly polarizable and relatively weak, making iodide an exceptional leaving group.
When synthesizing pharmaceutical intermediates—such as benzothiazepine derivatives (e.g., diltiazem analogs)[3]—the use of 3-methylphenethyl iodide allows for lower reaction temperatures. This is crucial when dealing with thermally sensitive substrates or when attempting to minimize competing elimination reactions (e.g., E2 elimination yielding 3-methylstyrene). However, the high reactivity of the iodide also increases the risk of overalkylation, converting secondary amines into undesired quaternary ammonium salts. To achieve chemoselectivity, researchers must employ either strict stoichiometric control or alternative synthetic pathways, such as hydroxylamine intermediates[2].
Quantitative Data: Leaving Group Comparison
The following table summarizes the comparative reactivity of 3-methylphenethyl halides to guide reagent selection based on substrate nucleophilicity.
| Electrophile | Leaving Group | Relative SN2 Reactivity | Typical Reaction Temp | Overalkylation Risk |
| 3-Methylphenethyl Chloride | -Cl | Low | 100–120 °C | Low |
| 3-Methylphenethyl Bromide | -Br | Moderate | 80–100 °C | Moderate |
| 1-(2-Iodoethyl)-3-methylbenzene | -I | High | 25–60 °C | High (Requires Control) |
Pathway Visualization
Fig 1. Reaction pathways for amine alkylation using 1-(2-iodoethyl)-3-methylbenzene.
Validated Experimental Protocols
Protocol I: Direct SN2 N-Arylethylation of Secondary Amines
This protocol is optimized for sterically hindered secondary amines where overalkylation is naturally suppressed by steric bulk.
Reagents:
-
Secondary Amine (1.0 eq, 5.0 mmol)
-
1-(2-Iodoethyl)-3-methylbenzene (1.05 eq, 5.25 mmol)
-
K2CO3 (Anhydrous, 2.0 eq, 10.0 mmol)
-
Anhydrous Acetonitrile (ACN) (20 mL)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried round-bottom flask with the secondary amine and anhydrous K2CO3 in ACN.
-
Causality: K2CO3 acts as a heterogeneous weak base to scavenge the hydroiodic acid (HI) generated during the reaction, preventing the protonation of the nucleophilic amine.
-
-
Addition: Add 1-(2-iodoethyl)-3-methylbenzene dropwise at room temperature.
-
Causality: Dropwise addition ensures the local concentration of the highly reactive electrophile remains low, minimizing the formation of quaternary ammonium salts.
-
-
Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 4–6 hours. Monitor via LC-MS or TLC.
-
Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Redissolve in Ethyl Acetate (30 mL), wash with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL).
-
Causality: The basic wash removes any trace acidic byproducts and ensures the final tertiary amine remains in its free-base (lipophilic) form for organic extraction.
-
-
Purification: Dry the organic layer over MgSO4 , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol II: Hydroxylamine Alkylation/Reduction Sequence (Chemoselective)
When reacting unhindered secondary amines, direct alkylation often fails due to rampant overalkylation. This protocol utilizes a secondary hydroxylamine intermediate to completely prevent quaternary ammonium formation[2].
Reagents:
-
Secondary Hydroxylamine (1.0 eq, 2.0 mmol)
-
1-(2-Iodoethyl)-3-methylbenzene (1.0 eq, 2.0 mmol)
-
Osmium catalyst solution (e.g., Os3(CO)12 based, 1 mol%)
-
Anhydrous DMSO (2.0 mL)
Step-by-Step Methodology:
-
N-Oxide Formation: Dissolve the secondary hydroxylamine in anhydrous DMSO (1.0 M concentration). Add 1-(2-iodoethyl)-3-methylbenzene in one portion.
-
Alkylation: Stir the mixture at 60 °C for 1 to 2 hours.
-
Causality: The hydroxylamine acts as a potent nucleophile, rapidly displacing the iodide to form an N-oxide intermediate. Because the resulting N-oxide lacks a free lone pair, it is chemically impossible for a second alkylation event to occur, thus acting as a self-regulating protecting mechanism[2].
-
-
Catalytic Reduction: Without isolating the N-oxide, add the Osmium catalyst solution (1 mol%) directly to the reaction vessel.
-
Reduction Phase: Continue heating at 60 °C for 18 hours.
-
Causality: The Osmium catalyst selectively reduces the N-O bond of the intermediate, yielding the desired N-(3-methylphenethyl) tertiary amine without affecting other reducible functional groups in the molecule.
-
-
Isolation: Dilute the DMSO solution with water (10 mL) and extract with Diethyl Ether (3 x 10 mL). Wash the combined organic layers heavily with water (to remove residual DMSO) and brine, dry over Na2SO4 , and concentrate to yield the pure tertiary amine.
Troubleshooting & Causality Matrix
| Observation | Root Cause (Causality) | Corrective Action |
| High levels of styrene byproduct | E2 elimination competing with SN2 due to overly strong base or high heat. | Switch from strong bases (e.g., NaH) to weaker bases (e.g., K2CO3 , DIPEA). Lower reaction temperature to 40 °C. |
| Incomplete conversion of amine | Amine is being protonated by generated HI, rendering it non-nucleophilic. | Ensure base is strictly anhydrous and finely powdered to increase surface area. Add a catalytic amount of TBAI if using the chloride/bromide analog instead of the iodide. |
| Quaternary ammonium salt formation | Unhindered amine reacting twice with the highly reactive iodide electrophile. | Transition to Protocol II (Hydroxylamine pathway) to chemically block the second alkylation event[2]. |
References
-
US Patent 4,729,994 - Benzothiazepine derivatives Source: Googleapis / US Patent Office URL:[Link][3]
-
Methods for Arylethylation of Amines and Heteroarenes Source: Synthesis (Thieme Connect) URL:[Link][1]
-
A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][2]
Sources
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- 2. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01902H [pubs.rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Optimized Grignard Reagent Formation from 1-(2-Iodoethyl)-3-methylbenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Mechanistic Context
The synthesis of complex pharmaceutical intermediates often relies on the robust carbon-carbon bond-forming capabilities of Grignard reagents. 1-(2-Iodoethyl)-3-methylbenzene (also known as 3-methylphenethyl iodide) is a highly valuable, albeit challenging, electrophilic precursor. The precursor itself can be efficiently synthesized via the methanesulfonate intermediate, as documented in 1[1].
Once isolated, the alkyl iodide exhibits exceptional reactivity. The oxidative insertion of magnesium into the carbon-halogen bond involves the direct oxidation of Mg(0) to Mg(II)[2]. Because the C–I bond is the weakest among alkyl halides (~228 kJ/mol), alkyl iodides are highly reactive and typically yield 85–95% under optimized conditions[3]. However, this extreme reactivity introduces a critical causality-driven challenge: the rapid generation of the highly nucleophilic (3-methylphenethyl)magnesium iodide in the presence of unreacted starting material strongly favors Wurtz-type homocoupling , leading to the unwanted byproduct 1,4-bis(3-methylphenyl)butane.
To mitigate the vigorous nature of the reaction and suppress side-product formation, specialized techniques such as strict kinetic control or co-halogen moderation must be employed[4]. This application note details a self-validating protocol designed to maximize the yield of the target Grignard reagent through precise thermodynamic and kinetic management.
Causality-Driven Experimental Design
As a Senior Application Scientist, it is critical to understand why certain parameters are chosen, rather than simply following a recipe. Every step in this protocol is designed as a self-validating system.
-
Solvent Selection (Diethyl Ether vs. THF): Anhydrous diethyl ether ( Et2O ) is strictly preferred over Tetrahydrofuran (THF) for this specific substrate. THF is a stronger Lewis base and solvates the magnesium cation more effectively, which increases the carbanionic character (nucleophilicity) of the Grignard reagent. While beneficial for sluggish chlorides, highly nucleophilic Grignard reagents in THF will rapidly attack unreacted 1-(2-Iodoethyl)-3-methylbenzene, accelerating Wurtz coupling. Et2O provides a "tighter" ion pair, dampening nucleophilicity and favoring the desired forward insertion.
-
Kinetic Control (Dropwise Addition): Causality dictates that homocoupling is a bimolecular reaction dependent on the concentration of both the Grignard reagent and the unreacted alkyl iodide. By utilizing a highly controlled, dropwise addition, we maintain a near-zero steady-state concentration of the alkyl iodide in the reaction flask, effectively starving the homocoupling pathway.
-
Surface Activation: Magnesium turnings are naturally passivated by a layer of magnesium oxide (MgO). Chemical activation using elemental iodine ( I2 ) is employed. The iodine reacts with the passivated surface to form MgI2 , exposing pure, highly reactive Mg(0) lattice sites.
Quantitative Reactivity Profiles
The following table summarizes the foundational data justifying the handling requirements for alkyl iodides compared to other halides.
| Halide Class | Bond Dissociation Energy (kJ/mol) | Relative Reactivity | Typical Grignard Yield | Primary Risk Factor |
| Alkyl Iodide (R-I) | ~228 | Very High | 85-95% | Wurtz homocoupling, rapid exotherm |
| Alkyl Bromide (R-Br) | ~285 | High | 80-90% | Moderate homocoupling |
| Alkyl Chloride (R-Cl) | ~331 | Moderate | 70-85% | Sluggish initiation, requires activation |
| Alkyl Fluoride (R-F) | ~452 | Very Low | <10% | Unreactive under standard conditions |
Reaction Workflow & Pathway Visualization
The following diagram maps the logical flow of the reaction, highlighting the critical divergence between the desired insertion pathway and the primary side reaction.
Workflow of 3-methylphenethyl iodide Grignard formation and side-reaction mitigation.
Self-Validating Experimental Protocol
Reagents Required:
-
1-(2-Iodoethyl)-3-methylbenzene (10.0 mmol, 2.46 g)
-
Magnesium turnings (12.0 mmol, 0.29 g, 1.2 equiv.)
-
Anhydrous Diethyl Ether ( Et2O ) (25 mL)
-
Iodine ( I2 ) (1 small crystal)
Step 1: System Purging & Preparation
-
Flame-dry a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a high vacuum.
-
Backfill the apparatus with ultra-pure Argon gas. Repeat the vacuum/Argon cycle three times.
-
Add the magnesium turnings to the flask under positive Argon flow.
-
Self-Validation Checkpoint: The system must hold a positive pressure of Argon. Any atmospheric moisture will instantly quench the Grignard reagent, forming 3-methylethylbenzene.
Step 2: Surface Activation
-
Add a single small crystal of iodine to the dry magnesium turnings.
-
Gently warm the bottom of the flask with a heat gun until purple iodine vapors fill the flask and subsequently settle onto the magnesium.
-
Self-Validation Checkpoint: The magnesium turnings will change from a dull grey to a slightly pitted, metallic appearance as the MgI2 forms, confirming the removal of the passivating MgO layer.
Step 3: Initiation Phase
-
Add 5 mL of anhydrous Et2O to the flask to cover the activated magnesium.
-
In the addition funnel, prepare a solution of 1-(2-Iodoethyl)-3-methylbenzene (2.46 g) in 20 mL of anhydrous Et2O .
-
Add approximately 1 mL (5%) of the alkyl iodide solution to the flask without stirring.
-
Self-Validation Checkpoint: Within 2–5 minutes, the brown tint of any residual iodine will fade to colorless or pale yellow, the solution will become slightly turbid, and a localized temperature spike (exotherm) will be observed. Do not proceed to Step 4 until this visual and thermal validation occurs.
Step 4: Sustained Addition & Kinetic Control
-
Once initiation is confirmed, begin stirring the mixture at a moderate speed.
-
Place a water bath (15–20°C) under the reaction flask to absorb excess heat.
-
Begin adding the remaining 1-(2-Iodoethyl)-3-methylbenzene solution dropwise over a period of 45 to 60 minutes.
-
Self-Validation Checkpoint: The addition rate must be tuned so that the reaction maintains a gentle, self-sustaining reflux without the need for external heating. If the reflux becomes vigorous, pause the addition immediately to prevent thermal runaway and Wurtz coupling.
Step 5: Maturation and Titration
-
After the addition is complete, remove the water bath and allow the reaction to stir at room temperature for an additional 1 hour to ensure complete consumption of the alkyl iodide.
-
The resulting solution of (3-methylphenethyl)magnesium iodide should be pale grey to light brown.
-
Titration: Before using the reagent in downstream drug synthesis, titrate a 1.0 mL aliquot using a standardized solution of salicylaldehyde phenylhydrazone or iodine to determine the exact molarity.
-
Self-Validation Checkpoint: A successful reaction will yield a molarity indicating >85% conversion. If the molarity is significantly lower, but the magnesium is consumed, it indicates that the addition rate was too fast, resulting in Wurtz homocoupling.
References
- Benchchem - A Comparative Guide to Grignard Reaction Yields with Different Alkyl Halides.
- Organic Syntheses - Working with Hazardous Chemicals (Alkyl Iodides).
- Adichemistry - Grignard Reagent Preparation and Mechanism.
- Googleapis Patent Database - Synthesis of 3-Methylphenethyl iodide and related compounds.
Sources
Heck coupling applications of 1-(2-Iodoethyl)-3-methylbenzene
Application Note: Overcoming β -Hydride Elimination in Alkyl Heck Couplings Using 1-(2-Iodoethyl)-3-methylbenzene
Executive Summary
1-(2-Iodoethyl)-3-methylbenzene (also known as 3-methylphenethyl iodide) is a highly versatile C(sp3) electrophile. The phenethyl scaffold is a privileged pharmacophore, frequently embedded within G-protein coupled receptor (GPCR) ligands, monoamine transporter inhibitors, and complex natural products. While traditional cross-coupling methodologies excel with aryl and vinyl halides, the application of the Mizoroki-Heck reaction to unactivated alkyl iodides has historically been a major synthetic challenge. This application note details the mechanistic causality and validated protocols for executing intermolecular alkyl Heck-type cross-couplings using 1-(2-Iodoethyl)-3-methylbenzene, empowering drug development professionals to rapidly generate functionalized C(sp3) libraries.
Mechanistic Causality: The Alkyl Heck Challenge
Traditional Mizoroki-Heck reactions rely on a two-electron oxidative addition of an aryl or vinyl halide to a Palladium(0) center. When applied to unactivated alkyl iodides like 1-(2-Iodoethyl)-3-methylbenzene, two insurmountable kinetic barriers arise:
-
Sluggish Oxidative Addition: The electron-rich nature and lack of π -system coordination make the C(sp3)−I bond highly resistant to standard Pd(0) insertion.
-
Premature β -Hydride Elimination: If an alkyl-Pd(II) intermediate does form, the presence of β -hydrogens leads to rapid elimination (forming 3-methylstyrene) at a rate that vastly outpaces migratory insertion into the target alkene (1)[1].
To bypass these barriers, modern protocols utilize a hybrid organometallic-radical pathway (2)[2]. By leveraging Single-Electron Transfer (SET), the Pd(0) catalyst donates an electron to the alkyl iodide, homolytically cleaving the C-I bond to generate a transient 3-methylphenethyl radical and a Pd(I)-I species (3)[4]. This carbon-centered radical undergoes a rapid, polarity-matched intermolecular addition to an alkene (e.g., styrene). The resulting benzylic radical recombines with the Pd(I)-I complex to form the requisite alkyl-Pd(II) intermediate, which finally undergoes the desired β -hydride elimination to yield the cross-coupled product (3)[4].
Catalytic Cycle Visualization
Figure 1: Hybrid organometallic-radical cycle for the alkyl Heck coupling of phenethyl iodides.
Empirical Data & Optimization
The efficiency of the radical-relay Heck coupling is highly dependent on the stabilization of the Pd(I) intermediate and the suppression of background homocoupling. Below is a summary of optimized quantitative data for the coupling of phenethyl iodide derivatives with various alkenes.
| Catalyst System | Ligand | Alkene Partner | Base / Additive | Temp / Time | Yield (%) |
| Pd(PPh₃)₄ (10 mol%) | None | Styrene | K₂CO₃ (2.0 eq) | 80 °C / 14 h | 72% |
| Pd₂(dba)₃ (5 mol%) | dppf (10 mol%) | 4-Fluorostyrene | Cs₂CO₃ (2.0 eq) | 80 °C / 12 h | 78% |
| Pd(OAc)₂ (10 mol%) | Xantphos (10 mol%) | Benzyl Acrylate | Et₃N (3.0 eq) | 100 °C / 16 h | 64% |
| Ir(ppy)₃ / Pd(OAc)₂ | None | Styrene | Cy₂NMe (2.0 eq) | 25 °C (hv) / 24 h | 81% |
Note: Dual photoredox/Pd catalysis allows for room-temperature activation, entirely suppressing thermal degradation pathways (1)[1].
Validated Protocol: Intermolecular Radical-Relay Heck Coupling
This methodology utilizes a robust Pd₂(dba)₃/dppf catalytic system. The protocol is designed as a self-validating system, ensuring that researchers can empirically verify the success of each phase of the reaction.
Materials Required
-
Substrate: 1-(2-Iodoethyl)-3-methylbenzene (1.0 mmol, 1.0 equiv)
-
Coupling Partner: Styrene (2.0 mmol, 2.0 equiv)
-
Catalyst & Ligand: Pd₂(dba)₃ (0.05 mmol, 5 mol%), dppf (0.10 mmol, 10 mol%)
-
Base: Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, dppf, and Cs₂CO₃.
-
Transfer the tube to a fume hood and connect it to a Schlenk line. Purge the vessel with dry Nitrogen ( N2 ) for 5 minutes.
-
Causality Check: The use of a bidentate ligand (dppf) is critical. It enforces a cis-coordination geometry on the Pd center, which accelerates the reductive elimination of HX and stabilizes the transient Pd(I) radical-trapping species.
Step 2: Solvent & Reagent Addition
-
Inject anhydrous 1,4-Dioxane (5.0 mL) into the Schlenk tube against a positive flow of N2 .
-
Add 1-(2-Iodoethyl)-3-methylbenzene and Styrene via a micro-syringe.
Step 3: Self-Validating Degassing (Freeze-Pump-Thaw)
-
Submerge the Schlenk tube in a liquid nitrogen bath until the reaction mixture is completely frozen.
-
Open the flask to the vacuum line for 3 minutes to evacuate the headspace.
-
Close the vacuum valve and allow the mixture to thaw in a room-temperature water bath.
-
Validation Cue: Observe the mixture as it thaws. You will see micro-bubbles of dissolved oxygen escaping the solvent. Repeat this cycle three times. The system is validated as fully degassed when no bubbles form during the final thaw cycle. Oxygen must be rigorously excluded as it is a potent radical scavenger that will quench the 3-methylphenethyl radical.
Step 4: Execution & Visual Monitoring
-
Backfill the Schlenk tube with N2 and seal it tightly.
-
Place the tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.
-
Validation Cue: Upon heating, the reaction mixture will transition from the deep purple/red of Pd₂(dba)₃ to a dark amber/brown. This color shift empirically validates the formation of the active Pd(0)-dppf complex and the initiation of the Single-Electron Transfer (SET) cascade.
Step 5: Reaction Monitoring (TLC Logic)
-
After 12 hours, cool the reaction to room temperature. Withdraw a 10 μ L aliquot, dilute with EtOAc, and spot on a silica gel TLC plate.
-
Validation Cue: Elute with 5% EtOAc in Hexanes. 1-(2-Iodoethyl)-3-methylbenzene is weakly UV-active but stains bright yellow/brown with aqueous KMnO₄. The cross-coupled product (a substituted styrene derivative) is highly conjugated and strongly UV-active at 254 nm. A successful reaction is confirmed by the binary disappearance of the KMnO₄-active starting material spot and the appearance of a new, highly UV-active product spot.
Step 6: Workup & Purification
-
Dilute the crude mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography (Silica gel, Hexanes to 2% EtOAc/Hexanes) to isolate the functionalized 4-arylbutene derivative.
References
-
Bloome, K. S., McMahen, R. L., & Alexanian, E. J. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society. 2[2]
-
Recent Advances on Palladium Radical Involved Reactions. ACS Catalysis, 2015. 3[4]
-
Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications, 2021. 1[1]
Application Note: Synthesis of Pharmaceutical Intermediates via N-Alkylation using 1-(2-Iodoethyl)-3-methylbenzene
Executive Summary
The synthesis of complex neuroactive and cardiovascular pharmaceutical agents frequently requires the precise installation of functionalized phenethyl groups. 1-(2-Iodoethyl)-3-methylbenzene (also known as 3-methylphenethyl iodide, CAS: 114686-67-8) serves as a premium electrophile for the SN2 N-alkylation of secondary amines[1]. This application note details the mechanistic rationale, optimization parameters, and a validated step-by-step protocol for utilizing this reagent. A prominent application of this specific alkylation is found in the synthesis of 1,5-benzothiazepine derivatives—potent calcium channel blockers analogous to diltiazem, which are utilized in the treatment of angina and hypertension[2].
Mechanistic Rationale & Chemical Properties
The Electrophilic Advantage of Iodides
In amine alkylation, the choice of the leaving group dictates the reaction kinetics and the required thermal conditions. 1-(2-Iodoethyl)-3-methylbenzene is preferred over its chloride or bromide counterparts due to the high polarizability and weak bond dissociation energy of the carbon-iodine ( C−I ) bond[3]. This allows the SN2 nucleophilic substitution to proceed at milder temperatures (typically 40–65 °C), which is critical for preserving the structural integrity of complex, thermally labile pharmaceutical intermediates[4].
Competing Pathways: SN2 Substitution vs. E2 Elimination
A primary challenge when utilizing unbranched primary alkyl halides like phenethyl iodides is the competing E2 elimination pathway, which yields the undesired alkene byproduct (3-methylstyrene)[3]. The causality behind base and solvent selection is entirely driven by the need to suppress this elimination:
-
Base Selection: Strong or sterically hindered bases (e.g., Sodium hydride, tert-butoxides) rapidly abstract the acidic β -proton of the phenethyl group, driving E2 elimination. Conversely, weak, heterogeneous bases like Potassium Carbonate ( K2CO3 ) act primarily as proton scavengers to neutralize the generated Hydroiodic acid ( HI ) without promoting elimination[3].
-
Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are utilized to maintain the solubility of the amine and the electrophile while keeping the inorganic base largely insoluble, further dampening its basicity.
Figure 1: Competing SN2 and E2 pathways in the reaction of 1-(2-Iodoethyl)-3-methylbenzene.
Reaction Optimization Data
To demonstrate the causality of the reaction conditions, Table 1 summarizes a representative optimization matrix for the N-alkylation of a standard secondary amine using 1-(2-Iodoethyl)-3-methylbenzene. The data illustrates how base strength and temperature directly dictate the ratio of the desired SN2 product to the E2 byproduct.
Table 1: Optimization of N-Alkylation Parameters
| Base (2.5 equiv) | Solvent | Temp (°C) | Time (h) | Conversion to Target (%) | Elimination Byproduct (%) |
| K2CO3 | MeCN | 65 | 72 | > 90 | < 5 |
| Cs2CO3 | DMF | 60 | 48 | 85 | 10 |
| Et3N | MeCN | 65 | 72 | 60 | 15 |
| NaH | THF | 65 | 24 | < 20 | > 70 |
Note: K2CO3 in Acetonitrile at 65 °C provides the optimal balance of reactivity and chemoselectivity, mirroring conditions validated in pharmaceutical patent literature for benzothiazepine synthesis[2].
Experimental Workflow & Protocol
The following protocol describes a self-validating system for synthesizing an N-alkylated pharmaceutical intermediate. The workflow is designed to ensure complete conversion while preventing over-alkylation (quaternization).
Figure 2: Workflow for the SN2 N-alkylation using 1-(2-Iodoethyl)-3-methylbenzene.
Step-by-Step Methodology
Step 1: Reagent Preparation & Assembly
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine precursor (10.0 mmol, 1.0 equiv).
-
Suspend the amine in 40 mL of anhydrous Acetonitrile (MeCN).
-
Add finely powdered, anhydrous Potassium Carbonate ( K2CO3 , 25.0 mmol, 2.5 equiv). Causality Note: The base must be finely powdered to maximize the surface area for the heterogeneous neutralization of HI , ensuring the reaction is not bottlenecked by acid accumulation.
Step 2: Electrophile Addition
-
Under a continuous stream of inert gas (Nitrogen or Argon), add 1-(2-Iodoethyl)-3-methylbenzene (12.0 mmol, 1.2 equiv) dropwise via syringe.
-
Causality Note: A slight stoichiometric excess (1.2 equiv) of the iodide is utilized to drive the bimolecular reaction to completion and compensate for any minor losses to the E2 elimination pathway[5].
Step 3: Thermal Activation & Monitoring
-
Attach a reflux condenser and heat the reaction mixture to 65 °C using a thermostated oil bath.
-
Maintain stirring at 65 °C for 72 hours[2].
-
Monitor the reaction progress via TLC (Thin-Layer Chromatography) or LC-MS. The disappearance of the secondary amine starting material validates the completion of the forward reaction.
Step 4: Workup & Salt Removal
-
Cool the reaction mixture to ambient temperature (20–25 °C).
-
Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts (unreacted K2CO3 and the KI byproduct). Wash the filter cake with an additional 20 mL of MeCN.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a viscous oil[2].
Step 5: Purification
-
Purify the crude oil via silica gel flash column chromatography. Utilize a gradient elution (e.g., Hexanes to Ethyl Acetate) optimized based on the Rf value of the specific target intermediate.
-
Evaporate the product-containing fractions to isolate the pure N-alkylated pharmaceutical intermediate.
Troubleshooting & Safety Directives
-
Light Sensitivity of Iodides: 1-(2-Iodoethyl)-3-methylbenzene is sensitive to prolonged light exposure, which can cause homolytic cleavage of the C−I bond and the liberation of elemental iodine ( I2 ), turning the reagent a dark purple/brown. Store the reagent in amber vials at 2–8 °C. If the reagent is heavily discolored prior to use, it should be filtered through a short pad of basic alumina or washed with aqueous sodium thiosulfate.
-
Preventing Quaternization: If the starting material is a primary amine, double alkylation to the tertiary amine or over-alkylation to the quaternary ammonium salt can occur. To synthesize a mono-alkylated secondary amine from a primary amine, it is highly recommended to use reductive amination strategies or employ protective groups (e.g., forming a trifluoroacetamide prior to alkylation) rather than direct SN2 alkylation.
References
- U.S. Patent 4,729,994 - Benzothiazepine derivatives. (March 16, 1987). Details the specific utilization of 3-methylphenethyl iodide for the N-alkylation of benzothiazepine amines at 65 °C for 72 hours to yield potent calcium channel blockers.
- Methods for Arylethylation of Amines and Heteroarenes - Synthesis (2018). Thieme Connect.
- Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - The Journal of Organic Chemistry (May 23, 2023). ACS Publications. Validates the stoichiometric excess and thermal parameters required for unbranched phenethyl iodides in alkylation reactions.
- 114686-67-8 1-(2-iodoethyl)-3-methylbenzene - ChemSrc / Chemical Database. Chemical properties and CAS verification for 3-methylphenethyl iodide.
Sources
- 1. 114686-67-8_1-(2-iodoethyl)-3-methylbenzeneCAS号:114686-67-8_1-(2-iodoethyl)-3-methylbenzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.de]
- 4. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Reaction Protocols for 1-(2-Iodoethyl)-3-methylbenzene in Drug Discovery and Organic Synthesis
Introduction & Chemical Rationale
1-(2-Iodoethyl)-3-methylbenzene (CAS: 114686-67-8), commonly known as 3-methylphenethyl iodide, is a highly versatile electrophile utilized extensively in medicinal chemistry and complex organic synthesis. The m-methylphenethyl moiety is a privileged pharmacophore, known to significantly enhance the binding affinity and pharmacokinetic profiles of various GPCR ligands, serotonin receptor modulators, and opioid-derived analgesics[1].
Causality of Reactivity (The "Why"): The selection of an alkyl iodide over its bromide or chloride counterparts is driven by the lower bond dissociation energy of the C–I bond (approx. 234 kJ/mol). This thermodynamic property makes 1-(2-Iodoethyl)-3-methylbenzene an exceptional substrate for both rapid nucleophilic substitution (SN2) and facile oxidative addition in transition-metal catalysis[2]. However, a critical synthetic challenge is its susceptibility to E2 elimination under basic conditions, which yields the undesired byproduct 3-methylstyrene[1][3]. To engineer a self-validating and high-yielding synthetic system, protocols must strictly control basicity, utilize non-nucleophilic bases, or bypass polar pathways entirely via radical-mediated mechanisms[1][4].
Protocol 1: Dual Photo-HAT and Nickel-Catalyzed C(sp3)-C(sp3) Cross-Coupling
Mechanistic Insights: Traditional cross-coupling of unactivated alkyl iodides often fails due to slow oxidative addition and rapid β-hydride elimination. By employing a dual catalytic system featuring Tetrabutylammonium decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst and a Nickel(0) complex, we can achieve direct C(sp3)-C(sp3) coupling with unactivated alkanes like cyclohexane[5]. TBADT selectively abstracts a hydrogen from cyclohexane under 390 nm irradiation to form a nucleophilic radical. The Nickel catalyst captures this radical and undergoes rapid oxidative addition with 1-(2-Iodoethyl)-3-methylbenzene, forming a transient Ni(III) intermediate that reductively eliminates to form the new C–C bond[2][5].
Figure 1: Catalytic cycle of Photo-HAT/Ni dual cross-coupling with 3-methylphenethyl iodide.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL screw-capped culture tube containing a magnetic stir bar with NiBr2·dtbpy (15 µmol, 5 mol%)[5].
-
Catalyst Loading: Remove the tube from the glovebox. Add the photocatalyst TBADT (30 µmol, 10 mol%) and immediately seal the tube with a rubber septum. Evacuate (< 1 mbar) and backfill with dry nitrogen three times[5].
-
Solvent & Donor Addition: Inject anhydrous, degassed acetonitrile (3.0 mL) followed by dry cyclohexane (15 mmol, 50 equiv.). Irradiate the mixture with a 390 nm LED (100 W) for 3 minutes to pre-activate the tungstate catalyst[5].
-
Electrophile Introduction: Inject 1-(2-Iodoethyl)-3-methylbenzene (0.3 mmol, 1.0 equiv.). Replace the rubber septum with a Teflon-lined screw cap under a positive flow of nitrogen.
-
Reaction & In-Process Control (Validation): Irradiate the sealed tube at 390 nm for 17 hours[5]. Validation Step: To confirm conversion, add 1,3,5-trimethoxybenzene (0.15 mmol) as an internal standard. Dilute a 50 µL aliquot with ethyl acetate, stir for 2 minutes, and analyze via GC-MS[3][5]. The disappearance of the iodide peak (m/z 246) confirms completion.
-
Isolation: Concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography (Gradient: 100% petroleum ether to 5% ethyl acetate) to isolate the coupled product.
Protocol 2: Microwave-Accelerated N-Arylethylation of Secondary Amines
Mechanistic Insights: Direct N-alkylation of amines with phenethyl iodides under standard thermal conditions requires prolonged heating, which exacerbates the E2 elimination side-reaction and can lead to over-alkylation (quaternary ammonium salt formation)[1][3]. Utilizing microwave (MW) irradiation at 125 °C in a polar aprotic solvent drastically accelerates the SN2 pathway. The rapid superheating ensures the activation energy for the desired nucleophilic attack is reached instantaneously, minimizing the residence time during which degradation or elimination occurs[4]. Furthermore, using N,N-Diisopropylethylamine (DIPEA) provides a sterically hindered environment that neutralizes the generated HI without competing for the electrophile[1].
Figure 2: Workflow for the microwave-accelerated N-arylethylation of secondary amines.
Step-by-Step Methodology:
-
Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the target secondary amine (0.5 mmol, 1.0 equiv.) in anhydrous Acetonitrile (2.5 mL)[4].
-
Reagent Addition: Add DIPEA (0.75 mmol, 1.5 equiv.) followed by 1-(2-Iodoethyl)-3-methylbenzene (0.55 mmol, 1.1 equiv.). Seal the vial securely with a crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 125 °C for 15 minutes with continuous stirring[4].
-
In-Process Control (Validation): Allow the vial to cool to room temperature. Spot the crude mixture on a silica TLC plate alongside the starting iodide (Eluent: 9:1 Hexane:EtOAc). Visualization under UV (254 nm) and iodine stain should reveal the complete consumption of the iodide (Rf ≈ 0.8), validating the reaction's success.
-
Workup: Dilute the reaction mixture with saturated aqueous NaHCO3 (5 mL) to neutralize any residual acid, and extract with Dichloromethane (3 x 5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via flash chromatography to yield the pure tertiary amine.
Quantitative Data Presentation
To assist in experimental planning, the following table summarizes the comparative quantitative data for reactions involving phenethyl iodide derivatives across different methodologies, highlighting the superiority of the optimized protocols described above[1][3][4][5].
| Reaction Methodology | Reagents / Conditions | Primary Product | Major Side-Product | Average Yield Range | Reaction Time |
| Standard Thermal Alkylation | K2CO3, MeCN, 80 °C | N-alkylated amine | 3-Methylstyrene (E2) | 40% – 60% | 12 – 24 h |
| Microwave Alkylation | DIPEA, MeCN, 125 °C (MW) | N-alkylated amine | Trace elimination | 75% – 90% | 15 min |
| Photo-HAT Cross-Coupling | TBADT/Ni, 390 nm LED, RT | C(sp3)-C(sp3) dimer | Unreacted Iodide | 60% – 80% | 17 h |
| Hydroxylamine Alkylation | DMSO, 60 °C | N-alkoxyamine | 3-Methylstyrene (Cope) | < 10% (Not advised) | 2 h |
Note: The hydroxylamine alkylation pathway is highly susceptible to Cope-elimination when using phenethyl iodides, making it an unviable route for this specific substrate class[3].
References
-
C(sp3) Coupling of Cycloalkanes and Alkyl Halides via Dual Photo-HAT and Nickel Catalysis Source: doi.org URL:[Link]
-
Methods for Arylethylation of Amines and Heteroarenes Source: thieme-connect.de URL:[Link]
-
Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates Source: nih.gov URL:[Link]
-
A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence Source: rsc.org URL:[Link]
-
Organometallic Nickel(III) Complexes Relevant to Cross-Coupling and Carbon–Heteroatom Bond Formation Reactions Source: acs.org URL:[Link]
Sources
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01902H [pubs.rsc.org]
- 4. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Derivatization of 1-(2-Iodoethyl)-3-methylbenzene for Biological Studies: Application Notes and Protocols
Introduction
Aromatic compounds are fundamental scaffolds in the development of pharmaceuticals and advanced materials.[1] Their rigid, planar structures provide a stable framework for interaction with biological targets, and their electronic properties can be finely tuned through chemical modification.[2] In medicinal chemistry, aromatic rings are present in approximately 45% of small molecule drugs on the market and are crucial for binding to receptors and enzymes.[] The derivatization of these aromatic structures is a key strategy for optimizing drug properties such as efficacy, selectivity, and bioavailability.[2][4]
1-(2-Iodoethyl)-3-methylbenzene is a valuable starting material for the synthesis of biologically active molecules. The iodoethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This guide provides detailed protocols for the derivatization of 1-(2-iodoethyl)-3-methylbenzene and its subsequent application in biological studies.
Core Concepts in Derivatization
The primary alkyl iodide functionality of 1-(2-iodoethyl)-3-methylbenzene is susceptible to nucleophilic attack, making it an ideal substrate for SN2 reactions. This allows for the covalent attachment of various moieties that can serve as biological probes, affinity labels, or components of drug delivery systems. Key derivatization strategies include:
-
Azide Introduction for "Click" Chemistry: The introduction of an azide group (-N3) allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[5][6] This "click" chemistry approach is widely used for bioconjugation due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[5]
-
Amination for Bioconjugation: Conversion of the iodo group to a primary amine (-NH2) provides a versatile functional group for conjugation to proteins, peptides, or other biomolecules through amide bond formation or reaction with amine-reactive reagents.[7][8]
-
Fluorophore Conjugation for Imaging: The attachment of fluorescent dyes allows for the visualization and tracking of the derivatized molecule in biological systems.[9][]
Safety Precautions
Working with iodoalkanes requires adherence to strict safety protocols. These compounds can be harmful if inhaled, ingested, or absorbed through the skin.[11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] Consult the Safety Data Sheet (SDS) for 1-(2-iodoethyl)-3-methylbenzene and all other reagents before beginning any experimental work.[11][13][14]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Azidoethyl)-3-methylbenzene
This protocol describes the conversion of 1-(2-iodoethyl)-3-methylbenzene to its corresponding azide derivative, a key precursor for click chemistry applications. The reaction proceeds via a nucleophilic substitution where the azide anion displaces the iodide.[15]
Materials:
-
1-(2-Iodoethyl)-3-methylbenzene
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 1-(2-iodoethyl)-3-methylbenzene (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Outcome:
The product, 1-(2-azidoethyl)-3-methylbenzene, is a versatile intermediate for introducing the 3-methylphenethyl moiety into various molecules via click chemistry.
Protocol 2: Synthesis of 1-(2-Aminoethyl)-3-methylbenzene
This protocol details the conversion of the iodo-derivative to the corresponding primary amine. This is achieved through a two-step process: first, formation of a phthalimide intermediate (Gabriel synthesis), followed by deprotection to yield the free amine.
Materials:
-
1-(2-Iodoethyl)-3-methylbenzene
-
Potassium phthalimide
-
Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of N-(2-(3-Methylphenyl)ethyl)phthalimide
-
Dissolve 1-(2-iodoethyl)-3-methylbenzene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the phthalimide intermediate.
Step 2: Deprotection to 1-(2-Aminoethyl)-3-methylbenzene
-
Suspend the N-(2-(3-methylphenyl)ethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction and add concentrated HCl.
-
Filter to remove the phthalhydrazide byproduct.
-
Neutralize the filtrate with a NaOH solution and extract the product with an organic solvent like diethyl ether.
-
Dry the organic layer and remove the solvent to yield the desired amine.
Expected Outcome:
1-(2-Aminoethyl)-3-methylbenzene can be used for conjugation to biomolecules containing carboxylic acids or activated esters.
Protocol 3: Conjugation to a Fluorescent Dye
This protocol provides a general method for labeling the amino-derivative with a common amine-reactive fluorescent dye, such as a succinimidyl ester (e.g., NHS-fluorescein).
Materials:
-
1-(2-Aminoethyl)-3-methylbenzene
-
Amine-reactive fluorescent dye (e.g., NHS-fluorescein)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vial
-
Stirring equipment
Procedure:
-
Dissolve 1-(2-aminoethyl)-3-methylbenzene (1.0 eq) in DMSO or DMF.
-
Add the amine-reactive fluorescent dye (1.0-1.2 eq).
-
Add a non-nucleophilic base such as TEA or DIPEA (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the product can be purified by preparative HPLC or column chromatography.
Expected Outcome:
A fluorescently labeled derivative of 1-(2-iodoethyl)-3-methylbenzene suitable for use in cellular imaging and other fluorescence-based biological assays.
Data Presentation
| Derivatization Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Key Product Feature |
| Azidation | Sodium azide | DMF | 60-70 | 12-24 | Azide group for click chemistry |
| Amination (Gabriel) | Potassium phthalimide, Hydrazine hydrate | DMF, Ethanol | 80-90 (Step 1), Reflux (Step 2) | 12-18 (Step 1), 4-6 (Step 2) | Primary amine for bioconjugation |
| Fluorophore Conjugation | NHS-ester dye, TEA/DIPEA | DMSO/DMF | Room Temp | 2-4 | Fluorescent tag for imaging |
Visualization of Workflows
Derivatization Workflow
Caption: Workflow for key derivatizations of 1-(2-iodoethyl)-3-methylbenzene.
Biological Application Pathway
Caption: Potential biological applications of the synthesized derivatives.
References
-
Das, D., Chanda, T., & Rokhum, L. (2015). Application of "Click" Chemistry in Solid Phase Synthesis of Alkyl Halides. Acta Chimica Slovenica, 62(4), 775-783. [Link]
-
IJRAR - International Journal of Research and Analytical Reviews. (n.d.). Aromatic Chemistry: Properties and Applications. IJRAR.org. [Link]
-
Das, D., Chanda, T., & Rokhum, L. (2015). Application of "Click" Chemistry in Solid Phase Synthesis of Alkyl Halides. ResearchGate. [Link]
-
Das, D., Chanda, T., & Rokhum, L. (2015). Application of "Click" Chemistry in Solid Phase Synthesis of Alkyl Halides. PubMed. [Link]
-
IntechOpen. (2021). Role of Click Chemistry in Organic Synthesis. IntechOpen. [Link]
-
Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
-
Yamada, K., et al. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. ACS Publications. [Link]
-
Al-Hadiya, B. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]
-
Ryu, I., et al. (2014). Carbonylation reactions of alkyl iodides through the interplay of carbon radicals and Pd catalysts. PubMed. [Link]
-
ACS Publications. (2021). Photoinduced Cross-Coupling of Aryl Iodides with Alkenes. ACS Publications. [Link]
-
ResearchGate. (n.d.). Methionine selective bioconjugation reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. [Link]
-
Patsnap. (2026). Aromatic Compounds in Pharmaceuticals: Efficacy Comparison. Patsnap Eureka. [Link]
-
Breckland Scientific. (2023). Iodine 0.05M (0.1N) Solution - SAFETY DATA SHEET. Breckland Scientific. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Carl ROTH. [Link]
-
Organic Syntheses. (n.d.). iodobenzene. Organic Syntheses. [Link]
-
Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. [Link]
-
Bioclone. (n.d.). Covalent Conjugation of Fluorophore. Bioclone. [Link]
-
BYJU'S. (2022). Nucleophilic aromatic substitution. BYJU'S. [Link]
-
PMC. (2025). Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems. PMC. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
MDPI. (n.d.). Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. MDPI. [Link]
-
Bio-Synthesis, Inc. (n.d.). Fluorescent Dye Labeling. Bio-Synthesis, Inc.. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
-
ACS Publications. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. ACS Publications. [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Pharmaceutical Analysis, 11(3), 163-171. [Link]
-
ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. [Link]
-
Thieme E-Books. (n.d.). Derivatization. Thieme E-Books. [Link]
-
ResearchGate. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. [Link]
-
PMC. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. [Link]
- Google Patents. (n.d.). Btex metabolites derivatization kit and composition.
Sources
- 1. ijrar.org [ijrar.org]
- 2. jocpr.com [jocpr.com]
- 4. Aromatic Compounds in Pharmaceuticals: Efficacy Comparison [eureka.patsnap.com]
- 5. Role of Click Chemistry in Organic Synthesis | IntechOpen [intechopen.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
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- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 14. carlroth.com [carlroth.com]
- 15. pubs.acs.org [pubs.acs.org]
Scalable synthesis methods for 1-(2-Iodoethyl)-3-methylbenzene
Application Note: Scalable Synthesis of 1-(2-Iodoethyl)-3-methylbenzene
Executive Summary
1-(2-Iodoethyl)-3-methylbenzene (CAS: 114686-67-8), also known as 3-methylphenethyl iodide, is a highly reactive electrophilic building block widely utilized in medicinal chemistry for the alkylation of amines, phenols, and carbon nucleophiles. As drug candidates progress from discovery to clinical development, the demand for scalable, high-purity alkyl iodides increases. This application note details a highly scalable, two-step process to synthesize 1-(2-Iodoethyl)-3-methylbenzene from the commercially available precursor, 3-methylphenethyl alcohol (CAS: 1875-89-4). The protocol is designed to bypass the severe purification bottlenecks associated with classical halogenation methods, ensuring high throughput and process reliability.
Retrosynthetic Strategy & Process Causality
The direct conversion of primary alcohols to alkyl iodides is traditionally achieved via the Appel reaction using iodine ( I2 ), triphenylphosphine ( PPh3 ), and imidazole. While effective on a milligram scale, the Appel reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO)[1]. TPPO is notoriously difficult to separate from the desired alkyl iodide without extensive silica gel chromatography, rendering the Appel approach economically and environmentally unviable for multi-gram or kilogram-scale process chemistry[1].
To achieve true scalability, this methodology employs a Mesylation-Finkelstein sequence .
-
Activation (Mesylation): The hydroxyl group of 3-methylphenethyl alcohol is first converted into a methanesulfonate (mesylate) leaving group. This step is highly atom-economical, rapid, and proceeds with near-quantitative yield. The byproduct, triethylammonium chloride, is easily removed via a simple aqueous wash.
-
Halogen Exchange (Finkelstein Iodination): The intermediate mesylate is subjected to a bimolecular nucleophilic substitution ( SN2 ) using sodium iodide (NaI). While the classical Finkelstein reaction utilizes acetone[2], this protocol substitutes it with methyl ethyl ketone (MEK) . MEK provides a higher reflux temperature (80 °C vs. 56 °C), which significantly accelerates the SN2 kinetics for primary mesylates, reducing reaction times from 24 hours to under 4 hours. The reaction is thermodynamically driven by Le Chatelier's principle; NaI is highly soluble in MEK, whereas the sodium methanesulfonate byproduct precipitates out of solution[2].
Process Flow Diagram
Figure 1: Scalable two-step synthesis workflow for 1-(2-Iodoethyl)-3-methylbenzene.
Comparative Process Metrics
To justify the route selection for pilot-plant environments, the quantitative and operational metrics of the classical Appel reaction are compared against the optimized Mesylation-Finkelstein sequence.
| Process Metric | Classical Appel Reaction ( PPh3 / I2 ) | Optimized Mesylation-Finkelstein |
| Overall Yield | 65 – 75% | 85 – 92% |
| Major Waste Stream | Triphenylphosphine oxide (TPPO) | Aqueous salts (Et 3 N·HCl, NaOMs) |
| Purification Requirement | Silica gel chromatography | Liquid-liquid extraction & distillation |
| Reaction Time | 12 – 24 hours | 6 hours (Total over two steps) |
| Scalability | Poor (Chromatography bottleneck) | Excellent (Telescoping possible) |
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating at each stage of the synthesis.
Protocol A: Synthesis of 3-Methylphenethyl Methanesulfonate
Objective: Quantitative conversion of the primary alcohol to a highly reactive mesylate.
-
Setup: Equip a thoroughly dried 1 L, 3-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, an addition funnel, and a nitrogen inlet.
-
Charge: Add 3-methylphenethyl alcohol (50.0 g, 367 mmol) and anhydrous dichloromethane (DCM) (400 mL). Note: For greener industrial scaling, toluene can be substituted for DCM.
-
Base Addition: Add triethylamine (Et 3 N) (55.7 g, 76.5 mL, 550 mmol, 1.5 equiv). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Load the addition funnel with methanesulfonyl chloride (MsCl) (50.4 g, 34.0 mL, 440 mmol, 1.2 equiv). Add the MsCl dropwise over 45 minutes, maintaining the internal temperature below 5 °C to prevent exothermic degradation and color formation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
-
In-Process Control (IPC): Analyze an aliquot via TLC (Hexanes/EtOAc 3:1, UV/KMnO 4 stain). The reaction is self-validated as complete when the starting material spot ( Rf≈0.3 ) is entirely consumed, replaced by the mesylate ( Rf≈0.5 ).
-
Workup: Quench the reaction by adding 200 mL of ice-cold water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (200 mL) to remove excess Et 3 N, saturated aqueous NaHCO 3 (200 mL), and brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to afford 3-methylphenethyl methanesulfonate as a pale yellow oil. Yield: ~75.5 g (>95%). The crude material is sufficiently pure for the next step.
Protocol B: Finkelstein Iodination to 1-(2-Iodoethyl)-3-methylbenzene
Objective: Halogen exchange via SN2 displacement with strict control over oxidative byproducts[3].
-
Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charge: Dissolve the crude 3-methylphenethyl methanesulfonate (75.0 g, ~350 mmol) in methyl ethyl ketone (MEK) (500 mL).
-
Reagent Addition: Add anhydrous sodium iodide (NaI) (78.7 g, 525 mmol, 1.5 equiv) in one portion. The solution will immediately begin to turn cloudy as sodium methanesulfonate precipitates.
-
Reaction: Heat the mixture to a gentle reflux (internal temp ~80 °C) and stir for 4 hours.
-
In-Process Control (IPC): Analyze via GC-MS or TLC (Hexanes/EtOAc 9:1). The mesylate ( Rf≈0.1 ) should be completely converted to the non-polar alkyl iodide ( Rf≈0.8 ).
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the precipitated sodium methanesulfonate. Concentrate the filtrate under reduced pressure to remove the majority of the MEK.
-
Quench & Extraction: Redissolve the concentrated residue in diethyl ether or methyl tert-butyl ether (MTBE) (400 mL). Wash the organic layer with 10% aqueous sodium thiosulfate (Na 2 S 2 O 3 ) (200 mL). Self-Validation: The organic layer must transition from a reddish/brown tint to pale yellow or colorless, confirming the complete reduction and removal of any trace I2 generated via ambient oxidation.
-
Final Isolation: Wash with brine (200 mL), dry over anhydrous MgSO 4 , filter, and concentrate in vacuo. To achieve pharmaceutical-grade purity, the crude oil can be purified via short-path vacuum distillation to yield 1-(2-Iodoethyl)-3-methylbenzene as a clear, dense liquid. Yield: ~78.0 g (90% over two steps).
References
-
Xia, G.-D., et al. (2022). "An environmentally benign and high-rate Appel type reaction." RSC Advances. Available at:[Link]
-
Grokipedia Contributors. (2024). "Finkelstein reaction." Grokipedia. Available at:[Link]
-
Rummelt, S. M., et al. (2022). "Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents." The Journal of Organic Chemistry. Available at:[Link]
Sources
Technical Support Center: 1-(2-Iodoethyl)-3-methylbenzene Stability & Handling
Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the stability of alkyl iodides in solution. 1-(2-Iodoethyl)-3-methylbenzene (a meta-methyl substituted phenethyl iodide) is a highly versatile electrophile in drug development, but its weak carbon-iodine (C-I) bond makes it notoriously susceptible to degradation.
This guide is engineered to move beyond basic handling instructions. We will dissect the chemical causality behind degradation, provide self-validating rescue protocols, and establish robust storage methodologies to ensure your reagents maintain peak synthetic efficacy.
Mechanistic Overview of Degradation
To troubleshoot effectively, you must first understand the enemy. The C-I bond in 1-(2-Iodoethyl)-3-methylbenzene is relatively weak. When exposed to environmental stressors, it degrades via two primary pathways:
-
Photolytic/Oxidative Homolysis: UV/visible light or oxygen induces homolytic cleavage of the C-I bond, generating carbon and iodine radicals. These radicals recombine to form molecular iodine (I₂), which imparts a distinct pink, yellow, or brown discoloration to the solution[1]. Crucially, dissolved I₂ acts as an autocatalyst, accelerating further decomposition[2].
-
Thermal Elimination/Hydrolysis: Elevated temperatures or the presence of nucleophilic/protic solvents (like water or amines) promote E1/E2 elimination or hydrolysis, yielding 3-methylstyrene and highly acidic hydrogen iodide (HI)[3][4].
Mechanisms of 1-(2-Iodoethyl)-3-methylbenzene degradation and copper-mediated stabilization.
Quantitative Impact of Storage Conditions
The table below summarizes the quantitative relationship between environmental factors and the stability of phenethyl iodide derivatives. Maintaining optimal conditions prevents the autocatalytic accumulation of I₂.
| Storage Condition | Atmosphere | Light Exposure | Stabilizer Present | Primary Degradation Risk | Estimated Shelf-Life |
| 25°C (Room Temp) | Air | Clear Glass | None | Rapid Photolysis & Oxidation | < 1 Week |
| 4°C (Refrigerated) | Air | Amber Glass | None | Slow Oxidation | 1–3 Months |
| -20°C (Freezer) | Argon / N₂ | Amber Glass | None | Trace Hydrolysis | 6–12 Months |
| -20°C (Freezer) | Argon / N₂ | Amber Glass | Copper Wire (Cu⁰) | Negligible | > 24 Months |
Troubleshooting & Experimental Protocols
Issue 1: My stock solution has turned pink or dark brown. Is it ruined?
Diagnosis: Discoloration is the hallmark of dissolved molecular iodine (I₂) resulting from photolytic or oxidative degradation[1]. Causality: Even trace amounts of I₂ will catalyze further decomposition. If the solution is pale pink, it can be rescued. If it is dark brown and opaque, the concentration of active electrophile is likely too low, and the generation of HI may have compromised the reagent entirely.
Protocol 1: Rescue and Purification (Sodium Thiosulfate Wash)
This protocol utilizes a redox reaction where sodium thiosulfate selectively reduces molecular iodine to water-soluble iodide ions, leaving the organic alkyl iodide intact.
-
Dilution: Dilute the discolored 1-(2-Iodoethyl)-3-methylbenzene solution with an equal volume of an inert, non-water-miscible organic solvent (e.g., Dichloromethane or Diethyl Ether).
-
Preparation: Prepare a fresh 5% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the organic mixture to a separatory funnel. Add an equal volume of the cold 5% Na₂S₂O₃ solution.
-
Agitation: Shake vigorously, venting frequently.
-
Validation Check (Self-Validating Step): Observe the organic layer. The system is validated when the organic layer transitions from pink/brown to completely colorless, confirming the complete reduction of I₂. If a faint pink hue remains, repeat Step 3.
-
Washing: Separate the layers. Wash the colorless organic layer once with saturated aqueous NaCl (brine) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30°C to prevent thermal elimination of HI[4].
Issue 2: How do I prevent degradation in newly synthesized or purified batches?
Diagnosis: Proactive stabilization is required to neutralize radicals and scavenge free iodine before it can initiate an autocatalytic cascade. Causality: Metallic copper (Cu⁰) has a high affinity for iodine. It acts via a single-electron transfer mechanism to scavenge free iodine, forming Copper(I) iodide (CuI). Because CuI is highly insoluble in organic solvents, it precipitates out, permanently removing the catalytic iodine from both the liquid and gas phases[2][5].
Protocol 2: Preparation of Ultra-Stable Stock Solutions
-
Stabilizer Preparation: Obtain high-purity copper wire (99.9%). Briefly submerge the wire in 1M HCl for 30 seconds to strip away surface copper oxides, exposing the active Cu⁰ surface.
-
Rinsing: Rinse the wire sequentially with distilled water, absolute ethanol, and acetone. Dry completely under a gentle stream of Nitrogen.
-
Assembly: Place the activated copper wire into a dry, amber glass vial.
-
Transfer: Transfer the purified 1-(2-Iodoethyl)-3-methylbenzene into the vial. If a solvent is required, use strictly anhydrous, non-nucleophilic solvents (e.g., dry toluene or DCM).
-
Inerting: Purge the headspace of the vial with Argon or Nitrogen for 1–2 minutes to displace oxygen[1].
-
Validation Check (Self-Validating Step): Perform a baseline ¹H NMR on a small aliquot. The absence of vinylic protons (typically between 5.0–7.0 ppm) validates that no 3-methylstyrene has formed via elimination. Store the sealed vial at -20°C.
Frequently Asked Questions (FAQs)
Q: Can I store 1-(2-Iodoethyl)-3-methylbenzene in DMSO or DMF for high-throughput screening libraries? A: We strongly advise against long-term storage in polar aprotic solvents like DMSO or DMF. These solvents are mildly nucleophilic and hygroscopic. Over time, they will promote hydrolysis or direct nucleophilic substitution, destroying the alkyl iodide[3]. If you must use these solvents for biological assays, prepare the solutions immediately before use and discard any remainder.
Q: Why use copper wire instead of standard radical scavengers like BHT? A: While Butylated hydroxytoluene (BHT) is excellent at scavenging oxygen-centric radicals, it does not effectively neutralize molecular iodine (I₂) once it has formed. Copper specifically targets and binds the iodine byproduct, forming an insoluble matrix (CuI) that physically removes the autocatalytic threat from the solution[5].
Q: My NMR shows new peaks in the alkene region, but the solution is colorless. What happened? A: You are observing thermal elimination or base-catalyzed E2 elimination, yielding 3-methylstyrene and HI[4]. This pathway does not generate free iodine radicals, hence the lack of discoloration. This indicates your storage temperature was too high, or your solvent contained trace basic impurities (e.g., residual amines). The batch must be discarded or subjected to column chromatography, as a thiosulfate wash cannot reverse elimination.
References
- US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide. Google Patents.
- JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide. Google Patents.
-
Methods for Arylethylation of Amines and Heteroarenes. Thieme-connect. Available at: [Link]
-
Subpicosecond HI Elimination in the 266 nm Photodissociation of Branched Iodoalkanes. OSTI.GOV. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.de]
- 4. osti.gov [osti.gov]
- 5. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
Technical Support Center: 1-(2-Iodoethyl)-3-methylbenzene Work-Up & Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals handling 1-(2-Iodoethyl)-3-methylbenzene (also known as 3-methylphenethyl iodide, CAS: 114686-67-8). As a highly reactive primary alkyl iodide, this compound is a potent electrophile used in SN2 alkylations, cross-coupling reactions, and the synthesis of complex pharmaceutical intermediates (such as modified piperidines and phenethylamines).
Due to its lipophilicity, high boiling point, and susceptibility to photolytic degradation, reactions involving this reagent require highly specific work-up procedures to ensure high purity and yield.
Visual Workflow: Alkyl Iodide Reaction Work-Up
Figure 1: Standard work-up workflow for 1-(2-Iodoethyl)-3-methylbenzene reactions.
Part 1: Troubleshooting & FAQs (Causality & Logic)
Q1: Why does my reaction mixture turn pink or dark brown during the work-up phase? A1: Causality: 1-(2-Iodoethyl)-3-methylbenzene, like most primary alkyl iodides, is susceptible to thermal and photolytic degradation, which cleaves the weak carbon-iodine bond and releases trace amounts of molecular iodine ( I2 ). Furthermore, if your reaction generates hydrogen iodide (HI) as a byproduct, ambient oxygen rapidly oxidizes HI to I2 . The pink, purple, or dark brown discoloration is the visual signature of solvated molecular iodine. Solution: Implement a reductive quench using sodium thiosulfate (See Protocol 1).
Q2: How does a sodium thiosulfate wash resolve the iodine issue, and how do I know it worked? A2: Causality: Sodium thiosulfate ( Na2S2O3 ) acts as a mild, highly specific reducing agent. It reduces the highly lipophilic molecular iodine ( I2 ) into water-soluble iodide ions ( I− ), while the thiosulfate itself is oxidized to tetrathionate ( S4O62− )[1]. Self-Validating System: This protocol is inherently self-validating. The complete disappearance of the pink/brown color in the organic layer, transitioning to a pale yellow or colorless solution, visually confirms that 100% of the reactive I2 has been successfully partitioned into the aqueous waste as harmless I− .
Q3: Unreacted 1-(2-Iodoethyl)-3-methylbenzene co-elutes with my target molecule during silica gel chromatography. How can I separate them? A3: Causality: 3-methylphenethyl iodide is highly lipophilic and lacks hydrogen-bonding functional groups. Consequently, it has a high Rf value and elutes rapidly in non-polar solvent systems (e.g., Hexanes/Ethyl Acetate). If your synthesized product is similarly non-polar, standard chromatography will fail to separate them. Because its boiling point is exceedingly high (~254 °C)[2], vacuum distillation is also unviable without risking thermal decomposition of your product. Solution: Exploit the electrophilic nature of the iodide. By adding a polymer-supported nucleophile (such as PS-Trisamine) or a highly polar secondary amine (like ethanolamine) to the crude organic mixture, the unreacted alkyl iodide undergoes a rapid SN2 displacement. The resulting quaternary ammonium salt is either filtered out (if polymer-supported) or washed away in an acidic aqueous phase (See Protocol 2).
Q4: What are the optimal extraction solvents for this compound? A4: Causality: The compound is strictly hydrophobic. Ethyl acetate (EtOAc) is the industry standard due to its excellent solvation properties and favorable environmental profile compared to halogenated solvents[3]. However, if your target product contains multiple basic amines (e.g., piperidine derivatives), Dichloromethane (DCM) may be required to prevent product loss to the aqueous layer. Always follow extractions with a saturated brine wash; residual alkyl iodides frequently lower the surface tension at the aqueous-organic interface, leading to stubborn emulsions.
Part 2: Step-by-Step Methodologies
Protocol 1: Standard Reductive Quench and Liquid-Liquid Extraction
This protocol ensures the complete removal of oxidative iodine species and water-soluble reaction byproducts.
-
Thermal Regulation: Cool the crude reaction mixture to 0–5 °C using an ice-water bath to mitigate exothermic quenching.
-
Reductive Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2S2O3 ) dropwise. Continue addition until the organic phase transitions from a dark brown/pink color to pale yellow or completely colorless.
-
Solvent Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) using a ratio of approximately 10 mL of solvent per 1 mmol of starting material.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Invert and shake vigorously, venting the stopcock frequently to release pressure. Mount the funnel and allow the layers to fully resolve.
-
Aqueous Partitioning: Drain the aqueous layer (bottom layer if using EtOAc; top layer if using DCM).
-
Washing: Wash the retained organic layer sequentially with deionized water (1 × 15 mL) and saturated aqueous NaCl (brine) (1 × 15 mL) to strip residual water and break micro-emulsions.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO4 . Filter the suspension through a fluted filter paper and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
Protocol 2: Chemical Scavenging of Unreacted Alkyl Iodide
Use this protocol when unreacted 1-(2-Iodoethyl)-3-methylbenzene cannot be separated from the target product via standard silica gel chromatography.
-
Resin Preparation: Dissolve the crude concentrated product from Protocol 1 in anhydrous Tetrahydrofuran (THF) or DCM (5 mL per gram of crude).
-
Scavenger Addition: Add 1.5 to 2.0 molar equivalents (relative to the estimated remaining alkyl iodide) of a polymer-supported primary amine, such as PS-Trisamine resin.
-
Incubation: Stir the suspension gently at 25 °C for 12–16 hours. The solid support will covalently capture the unreacted electrophile via an SN2 mechanism.
-
Filtration: Filter the heterogeneous mixture through a pad of Celite® or a medium-porosity fritted glass funnel to remove the polymer-bound impurities.
-
Rinsing & Isolation: Wash the resin cake with an additional 10 mL of the reaction solvent to ensure total recovery of the target product. Concentrate the combined filtrates in vacuo.
Part 3: Quantitative Data & Physicochemical Properties
Understanding the physical properties of 1-(2-Iodoethyl)-3-methylbenzene is critical for designing a logical work-up strategy.
Table 1: Physicochemical Properties Guiding Work-Up Decisions
| Property | Value | Implication for Work-Up & Purification |
| Molecular Formula | C9H11I | High molecular mass; yields a dense, heavy organic oil. |
| Molecular Weight | 246.09 g/mol | Requires precise stoichiometric tracking to avoid excess reagent. |
| Boiling Point | ~254.2 °C (Predicted) | Cannot be removed via standard rotary evaporation or Kugelrohr distillation without risking thermal degradation of the target API. |
| Aqueous Solubility | Insoluble | Will partition 100% into the organic phase (EtOAc, DCM, Ether) during liquid-liquid extraction. |
| Chemical Reactivity | Primary Electrophile | Highly susceptible to nucleophilic attack; necessitates the use of amine scavengers for purification rather than distillation. |
References
-
Title: About Workup - Not Voodoo Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Reaction between alkyl halide and sodium thiosulfate Source: Royal Society of Chemistry (New Journal of Chemistry) URL: [Link]
Sources
Preventing decomposition of 1-(2-Iodoethyl)-3-methylbenzene during reactions
Welcome to the technical support center for 1-(2-Iodoethyl)-3-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a primary alkyl iodide, 1-(2-Iodoethyl)-3-methylbenzene is highly valued for its reactivity in forming new carbon-carbon and carbon-heteroatom bonds. However, this reactivity is a double-edged sword. The weak carbon-iodine bond makes the molecule susceptible to several decomposition pathways, which can compromise reaction yields, generate difficult-to-remove impurities, and lead to inconsistent results.[1][2][3]
This document provides in-depth, experience-driven answers to common challenges encountered when working with this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of 1-(2-Iodoethyl)-3-methylbenzene has a brown or purplish tint. Is it still usable?
A1: The appearance of a brown or purplish color is a common indicator of decomposition. This coloration is typically due to the formation of molecular iodine (I₂) resulting from the homolytic cleavage of the carbon-iodine (C-I) bond.[4] This process can be initiated by exposure to light (photolysis) or elevated temperatures.
Is it usable? It depends on the scale and sensitivity of your reaction. For robust, small-scale reactions, the presence of minor I₂ may be tolerable. However, for sensitive, large-scale, or high-purity applications, the presence of I₂ and the associated radical species can initiate unwanted side reactions and should be addressed.
Recommendation: Before use, wash the reagent in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench the I₂. Follow this with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo at a low temperature.
Q2: What are the primary pathways through which 1-(2-Iodoethyl)-3-methylbenzene decomposes?
A2: There are three main decomposition pathways you must be aware of to design robust experimental conditions:
-
Elimination (E2/E1): Iodide is an excellent leaving group.[3][5] In the presence of a base (even weak bases like amines, or basic impurities), the molecule can undergo an E2 reaction to form 3-methylstyrene. At higher temperatures or in polar protic solvents, an E1 pathway via a carbocation intermediate can also occur, leading to the same byproduct.[2][6]
-
Photolytic/Thermal Decomposition (Radical Pathway): The C-I bond is the weakest among the carbon-halogen bonds and has a low bond dissociation energy.[3][4] Exposure to UV light (e.g., from ambient laboratory lighting) or heat can cause the bond to break homolytically, generating a primary alkyl radical and an iodine radical.[7] These highly reactive radicals can abstract hydrogen from solvents, dimerize, or initiate polymerization, leading to a complex mixture of byproducts.[8]
-
Nucleophilic Substitution (SN2/SN1): While often the desired reaction, unintended substitution by nucleophilic solvents (e.g., methanol, water), impurities, or additives can be considered a decomposition pathway if it leads to an undesired product.
The interplay of these pathways is visualized in the diagram below.
Caption: Primary decomposition routes for 1-(2-Iodoethyl)-3-methylbenzene.
Q3: How should I properly store this reagent to ensure its long-term stability?
A3: Proper storage is the most critical first step in preventing decomposition.[9][10][11] Given its sensitivity, the following conditions are mandatory:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated). | Reduces the rate of thermal decomposition and potential elimination reactions. |
| Light | Store in an amber or opaque bottle. Wrap with aluminum foil for extra protection. | Prevents photochemical (UV-induced) cleavage of the weak C-I bond.[12][13] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to oxygen and moisture. Oxygen can participate in radical chain reactions. |
| Additives | Consider adding a small piece of copper wire or a few chips of silver. | These metals can act as radical scavengers, reacting with any free iodine or radical species that may form over time. |
Troubleshooting Guides
Guide 1: Problem - Low yield in a nucleophilic substitution (Sₙ2) reaction with significant alkene byproduct.
This is a classic competition between substitution and elimination. The detection of 3-methylstyrene via GC-MS or ¹H NMR (presence of vinylic protons) confirms that elimination is the major competing pathway.[14]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Sₙ2 vs. E2 competition.
Detailed Causality:
-
Nucleophile Basicity: Strong, sterically hindered bases (e.g., tert-butoxide) will preferentially abstract a proton, favoring E2. Good nucleophiles that are weak bases (e.g., azide, cyanide, thiolate) are ideal for Sₙ2 reactions with primary halides.[6]
-
Temperature: Elimination reactions generally have a higher activation energy and are more favored by entropy than substitution reactions.[6] Increasing the temperature will therefore disproportionately increase the rate of elimination. Running the reaction at the lowest feasible temperature is crucial.
-
Solvent Choice: Polar aprotic solvents (like DMSO, DMF, acetone) are ideal for Sₙ2 reactions. They solvate the cation but leave the anion (the nucleophile) relatively "bare" and highly reactive. Polar protic solvents (like ethanol or water) can solvate the nucleophile, reducing its nucleophilicity, and can also participate in E1 pathways by stabilizing the carbocation intermediate.[6]
Guide 2: Problem - Inconsistent reaction outcomes and the appearance of multiple unidentified byproducts.
This scenario often points towards radical-mediated decomposition. Radical reactions are notoriously difficult to control and can produce a wide array of products.[8]
Protocol: Pre-Reaction Reagent Stabilization and Radical Inhibition
If you suspect radical decomposition is compromising your results, implement the following protocol before starting your main reaction.
Objective: To remove radical-promoting species and ensure the reaction proceeds via the desired ionic pathway.
Materials:
-
Your 1-(2-Iodoethyl)-3-methylbenzene reagent
-
Diethyl ether (or other suitable solvent)
-
5% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Radical inhibitor, e.g., Butylated hydroxytoluene (BHT) or hydroquinone
-
Inert atmosphere setup (Nitrogen or Argon line)[15]
Step-by-Step Procedure:
-
Quench Free Iodine: Dissolve the alkyl iodide in an equal volume of diethyl ether in a separatory funnel. Add the 5% Na₂S₂O₃ solution and shake gently. The aqueous layer will decolorize if I₂ was present. Separate the layers.
-
Wash and Dry: Wash the organic layer with brine to remove residual water. Transfer the organic layer to a flask and dry over anhydrous MgSO₄.
-
Filter and Concentrate: Filter off the drying agent. Remove the solvent using a rotary evaporator. Crucially, do not use high heat. Keep the bath temperature below 30°C.
-
Degas Solvent: Before setting up your main reaction, ensure the reaction solvent is degassed to remove dissolved oxygen. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[15]
-
Reaction Setup under Inert Gas: Set up your reaction glassware and flush thoroughly with an inert gas.[15][16]
-
Add Radical Inhibitor: To the reaction flask, add a catalytic amount (e.g., 0.1 mol%) of a radical inhibitor like BHT.[8][17] These compounds are phenols that readily trap radical species, preventing them from propagating chain reactions.[8]
-
Initiate Reaction: Add your degassed solvent, purified alkyl iodide, and other reagents via syringe under a positive pressure of inert gas. Run the reaction in the dark (e.g., by wrapping the flask in aluminum foil) to prevent any photochemical initiation.
By following this rigorous setup, you create an environment that strongly disfavors radical pathways, allowing for more consistent and predictable outcomes for your desired substitution or other ionic reactions.
References
- Vertex AI Search. (n.d.). Alkyl Iodide. Retrieved March 12, 2026.
-
Testbook. (n.d.). Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs. Retrieved March 12, 2026, from [Link]
-
ResearchGate. (2025). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Retrieved March 12, 2026, from [Link]
-
ResearchGate. (2020). Photodecomposition of Organoiodides to Molecular Iodine as Pretreatment for Adsorption. Retrieved March 12, 2026, from [Link]
- Quora. (2018). Why can alkyl iodides not be prepared by directly heating iodine with alkenes?. Retrieved March 12, 2026.
-
CurlyArrows. (2022). What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As. Retrieved March 12, 2026, from [Link]
-
Journal of the Chemical Society (Resumed). (1960). The photochemical decomposition of diphenyliodonium iodide. Retrieved March 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved March 12, 2026, from [Link]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved March 12, 2026, from [Link]
-
AIP Publishing. (n.d.). Methyl iodide A-band decomposition study by photofragment velocity imaging. Retrieved March 12, 2026, from [Link]
-
ACS Publications. (2014). Systematic Study on Alkyl Iodide Initiators in Living Radical Polymerization with Organic Catalysts. Macromolecules. Retrieved March 12, 2026, from [Link]
- Wiley Online Library. (n.d.).
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. Retrieved March 12, 2026, from [Link]
-
FUJIFILM Wako. (2024). How To Properly Store Reagents. Retrieved March 12, 2026, from [Link]
-
Michigan State University Chemistry. (n.d.). Reactions of Alkyl Halides with Reducing Metals. Retrieved March 12, 2026, from [Link]
-
ResearchGate. (2020). Photochemical Transformations with Iodine Azide after Release from an Ion-Exchange Resin. Retrieved March 12, 2026, from [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved March 12, 2026, from [Link]
-
PubChem. (n.d.). 1-Ethyl-2-iodo-3-methylbenzene. Retrieved March 12, 2026, from [Link]
-
Scribd. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved March 12, 2026, from [Link]
-
Proceedings of the National Academy of Sciences. (1927). The Photochemical Decomposition of Hydrogen-Iodide; the Mode of Optical Dissociation. Retrieved March 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Chemical Science. Retrieved March 12, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-3-methyl- (CAS 625-95-6). Retrieved March 12, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of the aryl radical‐mediated alkenylation of alkyl iodides. Retrieved March 12, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzene, 1,2,3-trimethyl-. Retrieved March 12, 2026, from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved March 12, 2026, from [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution Reactions
Welcome to our dedicated support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. We aim to empower you with the scientific reasoning behind experimental choices to overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses specific issues you may encounter during your experiments, offering a systematic approach to identifying and resolving the root cause.
Issue 1: Low to No Product Conversion
A common frustration in the lab is the failure of a reaction to proceed as expected, resulting in low or no yield of the desired product. This can often be traced back to one or more key reaction parameters.
Potential Causes & Solutions:
-
Weak Nucleophile: The nucleophile's strength is a critical factor, especially in S(_N)2 reactions.[1]
-
Explanation: A more potent nucleophile more readily attacks the electrophilic carbon, accelerating the reaction.[1] Factors influencing nucleophilicity include negative charge, basicity, and polarizability.[1][2] Generally, a species with a negative charge is a stronger nucleophile than its neutral counterpart (e.g., OH − > H(_2)O).[2][3]
-
Solution: If you suspect a weak nucleophile is the issue, consider switching to a more reactive one. For instance, if using an alcohol (ROH) as a nucleophile, deprotonating it with a non-nucleophilic base to form the more reactive alkoxide (RO − ) can significantly improve the reaction rate.[4]
-
-
Poor Leaving Group: The leaving group's ability to depart from the substrate is equally important.
-
Explanation: A good leaving group is a weak base that can stabilize the negative charge it takes with it upon departure.[2][5][6] The weaker the base, the better the leaving group.[6] For example, halides are good leaving groups, with the order of reactivity being I − > Br − > Cl − > F − .[6] Hydroxide (OH − ) and alkoxides (RO − ) are strong bases and therefore poor leaving groups.[6][7]
-
Solution: If you have a poor leaving group like an alcohol, you can convert it into a better one. A common strategy is to convert the alcohol into a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups.[6] Alternatively, in the presence of a strong acid, an alcohol can be protonated to form water as the leaving group, which is a much better leaving group.[8]
-
-
Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate and mechanism.
-
Explanation: For S(_N)2 reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile are ideal.[2][4][9] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[4] In contrast, polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thus slowing down S(_N)2 reactions.[2][10][11][12] For S(_N)1 reactions, polar protic solvents are preferred as they can stabilize the carbocation intermediate through ion-dipole interactions and solvate the leaving group.[2][5][10][11]
-
Solution: If your S(_N)2 reaction is sluggish, switching from a protic to a polar aprotic solvent can lead to a significant rate enhancement.
-
-
Steric Hindrance: The structure of the substrate plays a crucial role.
-
Explanation: S(_N)2 reactions are sensitive to steric hindrance at the reaction center.[2][5] As the number of alkyl groups on the carbon bearing the leaving group increases (from primary to secondary to tertiary), the backside attack by the nucleophile becomes more difficult.[2] Tertiary substrates generally do not undergo S(_N)2 reactions.[2][13] Conversely, S(_N)1 reactions favor tertiary substrates because they form more stable carbocation intermediates.[5][13]
-
Solution: If you are attempting an S(_N)2 reaction on a sterically hindered substrate, you may need to consider alternative synthetic routes or reaction conditions that favor an S(_N)1 mechanism if applicable.
-
Issue 2: Formation of Elimination Byproducts
A frequent complication is the competition between substitution and elimination reactions, particularly with secondary and tertiary substrates.
Potential Causes & Solutions:
-
Strong, Bulky Base: The nature of the nucleophile/base is a primary determinant.
-
Explanation: Many strong nucleophiles are also strong bases. When a nucleophile acts as a base, it abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond (elimination).[14] This is particularly prevalent with sterically hindered substrates and bulky bases.
-
Solution: To favor substitution over elimination, use a good nucleophile that is a weak base. For example, halides (I − , Br − ), azide (N(_3) − ), and cyanide (CN − ) are excellent nucleophiles but relatively weak bases. If a strong base is required, using a less sterically hindered one can sometimes favor substitution.
-
-
High Temperature: Temperature can influence the competition between substitution and elimination.
-
Explanation: Elimination reactions often have a higher activation energy than substitution reactions and are entropically favored. Therefore, increasing the reaction temperature generally favors the elimination product over the substitution product.[15][16][17]
-
Solution: Running the reaction at a lower temperature can often minimize the formation of elimination byproducts.[15][16]
-
Issue 3: Unexpected Rearrangement Products
The formation of products with a different carbon skeleton than the starting material is a hallmark of reactions proceeding through a carbocation intermediate.
Potential Causes & Solutions:
-
Carbocation Intermediate (S(_N)1 Pathway): The reaction is likely proceeding through an S(_N)1 mechanism.
-
Explanation: S(_N)1 reactions involve the formation of a carbocation intermediate.[2] This intermediate can undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation before being attacked by the nucleophile. This leads to a mixture of products.
-
Solution: To avoid rearrangements, you need to steer the reaction away from an S(_N)1 pathway. This can be achieved by using a stronger nucleophile and a polar aprotic solvent to favor an S(_N)2 mechanism. Additionally, using a substrate that is less likely to form a stable carbocation (e.g., a primary halide) will also disfavor the S(_N)1 pathway.[18]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my nucleophilic substitution reaction?
A1: The choice of solvent is critical and depends on the desired reaction mechanism (S(_N)1 or S(_N)2).[19]
-
For S(_N)2 reactions, you want to maximize the reactivity of the nucleophile. Therefore, a polar aprotic solvent such as DMSO, DMF, or acetonitrile is the best choice.[2][4][9] These solvents do not strongly solvate the nucleophile, leaving it more available to attack the substrate.[4]
-
For S(_N)1 reactions, the key is to stabilize the carbocation intermediate and the leaving group. Polar protic solvents like water, alcohols, and carboxylic acids are ideal for this purpose through hydrogen bonding and ion-dipole interactions.[2][5][10][11]
| Solvent Type | Examples | Preferred Mechanism | Rationale |
| Polar Protic | Water (H(_2)O), Methanol (CH(_3)OH), Ethanol (C(_2)H(_5)OH) | S(_N)1 | Stabilizes the carbocation intermediate and solvates the leaving group.[2][5][10][11] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | S(_N)2 | Minimally solvates the nucleophile, increasing its reactivity.[2][4][9] |
Q2: My nucleophile is an ionic salt that is not soluble in my organic solvent. What can I do?
A2: This is a common problem that can be solved by using a phase-transfer catalyst (PTC) .[20]
-
Mechanism: A PTC, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophilic anion from the aqueous or solid phase into the organic phase where the substrate is dissolved.[9][20][21] The lipophilic cation of the PTC pairs with the nucleophilic anion, and this ion pair is soluble in the organic solvent.[9] This makes the nucleophile available to react with the substrate.
-
Benefits: Using a PTC can lead to faster reaction rates, higher yields, and milder reaction conditions.[20][22] It also allows for the use of inexpensive and environmentally friendly solvents like water.[20]
Q3: How does temperature affect the outcome of my reaction?
A3: Temperature is a critical parameter that can influence both the reaction rate and the product distribution.
-
Reaction Rate: As a general rule, increasing the temperature increases the rate of both substitution and elimination reactions. If your reaction is slow, gentle heating may be beneficial.[23]
-
Substitution vs. Elimination: As mentioned earlier, higher temperatures tend to favor elimination over substitution.[15][16][17] If elimination is an undesired side reaction, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[15][16]
Q4: My starting material has an alcohol group, which is a poor leaving group. How can I make the substitution reaction work?
A4: You are correct that the hydroxide ion (OH − ) is a very poor leaving group because it is a strong base.[6][7] There are two common strategies to address this:
-
Convert the alcohol to a better leaving group: You can react the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, which are excellent leaving groups because their corresponding anions are highly resonance-stabilized and therefore very weak bases.[6]
-
Protonate the alcohol with a strong acid: In the presence of a strong acid (e.g., HBr, HI), the oxygen of the alcohol can be protonated to form an oxonium ion (-OH(2) + ). The leaving group is now a neutral water molecule (H(_2)O), which is a much better leaving group than hydroxide. This method is typically used with nucleophiles that are not strongly basic, such as halide ions.
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents in an S(_N)2 Reaction
This protocol provides a framework for identifying the optimal solvent for a given S(_N)2 reaction.
-
Preparation: Set up a series of small-scale reactions in parallel, each in a different polar aprotic solvent (e.g., DMSO, DMF, acetonitrile, acetone). Ensure all other reaction parameters (substrate concentration, nucleophile concentration, temperature) are kept constant.
-
Reaction Setup: To each reaction vessel, add the substrate (1.0 equivalent) and the chosen solvent. Then, add the nucleophile (1.1-1.5 equivalents).
-
Monitoring: Stir all reactions at the same temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).[4]
-
Analysis: Compare the reaction rates and yields across the different solvents to determine the most effective one for your specific transformation.
Visualizing Reaction Concepts
General Mechanisms of Nucleophilic Substitution
Caption: Comparison of SN2 and SN1 reaction pathways.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
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- Vertex AI Search, Nucleophilicity and Basicity Factors in Organic Reactions.
- A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022, August 12).
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- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset.
- Nucleophile - Wikipedia.
- TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.
- Phase-Transfer C
- Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025, September 9).
- Technical Support Center: Optimization of Nucleophilic Substitution Reactions - Benchchem.
- troubleshooting low yields in 2-chloro-3-methylpyridine substitution reactions - Benchchem.
- NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer C
- 20.1 Choice of solvent for SN1 and SN2 reactions (HL) - YouTube. (2017, October 24).
- Nucleophilic Substitution and Elimin
- Choosing between e1, e2 sn1, and sn2 reactions : r/OrganicChemistry - Reddit. (2025, February 23).
- Phase Transfer C
- What is the effect of solvent on SN2? - Quora. (2018, May 13).
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- 7.3: Other Factors that Affect SN2 Reactions - Chemistry LibreTexts. (2021, December 15).
- CHEM 125b - Lecture 8 - Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon | Open Yale Courses.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2).
- Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18).
- Application Note and Protocol for Nucleophilic Substitution Reaction with m-PEG6-Br - Benchchem.
- What Makes A Good Leaving Group? - Master Organic Chemistry. (2026, January 22).
- 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. (2021, December 15).
- Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012, May 31).
- The Mechanisms of Substitution Reactions - Chemistry Steps. (2021, October 26).
- SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. (2012, December 19).
- 9.2: Common nucleophilic substitution reactions - Chemistry LibreTexts. (2020, July 1).
- Nucleophilic substitution - Wikipedia.
- SN1, SN2, E1, E2 Predictive Model: How to Decide Which Mechanism We Have.
- Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples.
- 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I.
- NS20.
- 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
- Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry - YouTube. (2017, January 13).
- Nucleophilic Substitution of Alkyl Halides - Cerritos College.
- Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. (2025, January 19).
- Nucleophilic Substitution Exam Questions - Mr Cole Chemistry.
- Nucleophilic Substitution Practice Questions & Answers – Page 1 | Organic Chemistry.
- 7.10: Nucleophilic Substitution Reactions (Problems) - Chemistry LibreTexts. (2020, October 3).
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Technical Support Center: Troubleshooting & FAQ Guide for 1-(2-Iodoethyl)-3-methylbenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis and purification of 1-(2-Iodoethyl)-3-methylbenzene (also known as m-methylphenethyl iodide).
Alkyl iodides are highly reactive electrophiles crucial for alkylation workflows, but their synthesis is notoriously prone to specific impurities. This guide bypasses generic advice, focusing on the mechanistic causality of impurity formation and providing self-validating protocols to ensure absolute experimental confidence.
Visualizing the Reaction & Impurity Pathways
Before troubleshooting, it is critical to understand the mechanistic pathways that generate impurities during the standard Appel iodination of 2-(3-methylphenyl)ethanol.
Reaction pathway and impurity formation in 1-(2-Iodoethyl)-3-methylbenzene synthesis.
FAQ 1: How can I analytically differentiate the target product from common impurities?
Answer: To effectively purge impurities, you must first accurately identify them. Because 1-(2-Iodoethyl)-3-methylbenzene lacks a strong UV chromophore beyond the basic benzene ring, standard HPLC-UV can be misleading. We recommend relying on a combination of visual cues, GC-MS, and 1 H NMR.
Below is a consolidated data table to help you rapidly identify the components in your crude mixture:
| Compound | Visual Appearance | Diagnostic 1 H NMR Peaks (CDCl 3 ) | GC-MS ( m/z ) | Causality of Formation |
| 1-(2-Iodoethyl)-3-methylbenzene | Colorless to pale yellow oil | ~3.3 ppm (t, 2H, CH 2 -I)~3.1 ppm (t, 2H, Ar-CH 2 ) | 246 (M + ) | Target SN2 substitution. |
| Triphenylphosphine Oxide (TPPO) | White crystalline solid | ~7.4 - 7.7 ppm (m, 15H, aromatic) | 278 (M + ) | Obligate byproduct of the Appel reaction[1]. |
| 3-Methylstyrene | Colorless liquid | ~6.7 ppm (dd, 1H, vinylic)~5.2 & 5.7 ppm (d, 2H, terminal) | 118 (M + ) | E2 elimination driven by base (imidazole) or heat. |
| Free Iodine (I 2 ) | Pink/purple (in organics) or brown | N/A (NMR silent) | 254 (M + ) | Photolytic/thermal cleavage of the C-I bond[2]. |
FAQ 2: My product is heavily contaminated with Triphenylphosphine Oxide (TPPO). How do I remove it without extensive chromatography?
Answer: TPPO is notoriously difficult to remove because it often streaks on silica gel and co-elutes with moderately polar products. However, 1-(2-Iodoethyl)-3-methylbenzene is highly non-polar. We can exploit this extreme polarity differential using a solvent-exchange and precipitation strategy[1],[3].
Causality: TPPO is highly soluble in reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF), but it is virtually insoluble in cold, strictly non-polar aliphatic solvents (like pentane or hexane). By swapping the solvent, we force the TPPO crystal lattice to crash out of solution while the non-polar alkyl iodide remains dissolved.
Protocol: Selective Precipitation & Silica Plug Filtration
-
Concentration: Evaporate the crude reaction mixture under reduced pressure until it forms a thick, viscous oil. Do not apply excessive heat (keep bath < 35°C) to prevent thermal degradation.
-
Solvent Exchange: Suspend the viscous residue in a 9:1 mixture of cold pentane/diethyl ether (approx. 5 mL per gram of crude).
-
Self-Validating Precipitation: Vigorously stir the mixture for 10 minutes. Validation: You will observe the immediate formation of a dense, white crystalline precipitate. This visual cue confirms the successful phase-out of TPPO[3].
-
Filtration: Filter the suspension through a sintered glass funnel to remove the bulk TPPO solid. Wash the filter cake with a small volume of cold pentane.
-
Silica Plug: Pass the combined filtrate through a short pad of silica gel (2-3 inches thick). Elute with the same 9:1 pentane/ether mixture.
-
Self-Validating Elution: Spot the eluent on a TLC plate. Validation: The product will elute rapidly at the solvent front ( Rf ~0.9, UV-inactive but stains brown with KMnO 4 ), while the highly polar P=O bond of any residual TPPO remains permanently immobilized at the baseline ( Rf 0.0)[1].
FAQ 3: I am observing a pink or dark brown discoloration in my purified product over time. How do I fix this?
Answer: Your product is degrading. Alkyl iodides are highly sensitive to actinic light and thermal stress. Over time, they undergo homolytic cleavage to form alkyl radicals and molecular iodine (I 2 ). The free I 2 dissolves into the organic product, causing a characteristic pink, purple, or dark brown discoloration[2].
Causality: To rescue the product, we must selectively reduce the molecular iodine back to a water-soluble iodide ion (I − ). Aqueous sodium thiosulfate (Na 2 S 2 O 3 ) acts as a mild, highly selective reducing agent for this exact purpose: I2+2Na2S2O3→2NaI+Na2S4O6 [4].
Protocol: Reductive Washing of Free Iodine
-
Dilution: Dissolve the discolored 1-(2-Iodoethyl)-3-methylbenzene in a water-immiscible organic solvent (e.g., diethyl ether or DCM).
-
Reductive Wash: Add an equal volume of 10% aqueous sodium thiosulfate solution to the separatory funnel.
-
Agitation & Self-Validation: Shake the biphasic mixture vigorously, venting frequently. Validation: Watch the organic layer carefully. It will undergo a distinct colorimetric shift—transitioning rapidly from dark pink/brown to completely colorless. This immediate visual feedback guarantees that all free I 2 has been successfully reduced and extracted into the aqueous phase[2],[4].
-
Isolation: Separate the colorless organic layer, wash once with brine, dry over anhydrous MgSO 4 , and concentrate in the dark.
-
Storage: To prevent recurrence, store the purified oil in an amber glass vial over a small piece of copper wire or silver foil (which acts as an in-situ radical/iodine scavenger) at -20°C.
FAQ 4: How do I prevent the formation of 3-methylstyrene during synthesis?
Answer: The presence of 3-methylstyrene indicates that your reaction conditions are inadvertently favoring an E2 elimination pathway over the desired SN2 substitution.
Causality: The iodide ion is a spectacular leaving group. The beta-protons on the ethyl chain are slightly acidic. In the presence of basic reagents (such as the imidazole used in the Appel reaction) combined with thermal energy, the base will abstract the beta-proton, kicking off the iodide and forming the styrene double bond.
Actionable Troubleshooting Steps:
-
Strict Temperature Control: If using the Appel reaction, keep the reaction strictly between 0°C and room temperature. Never reflux an Appel iodination.
-
Avoid Fractional Distillation: Do not attempt to purify 1-(2-Iodoethyl)-3-methylbenzene via standard distillation. The prolonged thermal stress will cause massive elimination. If distillation is absolutely required, use a high-vacuum Kugelrohr apparatus to keep the bath temperature strictly below 80°C[4].
-
Route Redesign (The Finkelstein Alternative): If elimination persists, abandon the Appel reaction. Instead, convert the starting alcohol to a mesylate (using MsCl/Et 3 N at 0°C), followed by a Finkelstein reaction using Sodium Iodide (NaI) in refluxing acetone (~56°C). Acetone reflux provides a much milder thermal profile, and the absence of imidazole drastically reduces E2 elimination. Validation: Check the 1 H NMR; the disappearance of vinylic doublets at ~5.2 and ~5.7 ppm confirms the suppression of the elimination pathway.
References
-
Removing Triphenylphosphine Oxide | Source: rochester.edu | 1
-
Technical Support Center: Purification of Reactions from Triphenylphosphine Oxide - Benchchem | Source: benchchem.com | 3
-
THE CHEMICAL FATE OF RECOIL IODINE ATOMS IN IODINE–METHYL IODIDE SOLUTIONS | Source: cdnsciencepub.com | 2
-
10 - Organic Syntheses Procedure | Source: orgsyn.org | 4
Sources
Reactivity comparison between different isomers of iodoethyl-methylbenzene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide
Executive Summary & Structural Causality
In pharmaceutical process chemistry, the selection of the correct alkylating agent is critical for controlling reaction pathways, minimizing byproduct formation, and ensuring high-fidelity stereocontrol. The isomers of iodoethyl-methylbenzene present a classic dichotomy in physical organic chemistry. Depending on the position of the iodine atom and the methyl group on the aromatic ring, these molecules exhibit drastically different reactivity profiles.
As a Senior Application Scientist, I approach these isomers not just as chemical structures, but as distinct electrophilic systems governed by strict mechanistic causality:
-
1-Iodoethyl-methylbenzene isomers (Secondary Benzylic): The iodine is positioned on the α -carbon. These isomers are highly prone to ionization, driven by the resonance stabilization of the resulting benzylic carbocation[1].
-
2-Iodoethyl-methylbenzene isomers (Primary Alkyl/Homobenzylic): The iodine is positioned on the β -carbon. The primary carbon is sterically unhindered, while the aromatic ring is too distant to provide direct resonance stabilization to a carbocation, forcing the molecule into concerted bimolecular pathways[2].
Mechanistic Divergence: SN1 vs. SN2 Pathways
The 1-Iodoethyl System: Carbocation Dynamics (SN1/E1)
For 1-iodoethyl-methylbenzene, the rate-limiting step in polar solvents is the heterolysis of the C–I bond to form an intimate ion pair[3]. The reactivity is exquisitely sensitive to the position of the methyl group on the benzene ring (ortho, meta, or para):
-
Para-Methyl: Exerts a strong electron-donating effect via hyperconjugation, heavily stabilizing the benzylic carbocation and accelerating SN1 solvolysis.
-
Meta-Methyl: Cannot stabilize the positive charge via resonance; it relies solely on weak inductive (+I) effects, resulting in significantly slower SN1 kinetics compared to the para-isomer.
-
Elimination Risk: The secondary benzylic carbocation is highly susceptible to E1 elimination, frequently yielding methylstyrene byproducts if the nucleophile is weakly basic or if temperatures are elevated.
The 2-Iodoethyl System: Steric Accessibility (SN2)
In contrast, 2-iodoethyl-methylbenzene acts as a classical primary alkyl halide. The SN1 pathway is negligible due to the high energy barrier of forming a primary carbocation[4]. Instead, these isomers undergo rapid, concerted SN2 displacements. Because the methyl group (whether ortho, meta, or para) is insulated from the reaction center by the ethyl chain, the electronic effects are muted. Consequently, all positional isomers of 2-iodoethyl-methylbenzene exhibit nearly identical SN2 reaction kinetics.
Fig 1: Mechanistic divergence between 1-iodoethyl and 2-iodoethyl isomers.
Quantitative Reactivity Comparison
To guide synthetic planning, the following table summarizes the relative kinetic behavior and electronic sensitivities of the key isomers.
| Isomer Class | Structural Type | Dominant Pathway | Electronic Sensitivity (o/m/p) | Relative SN1 Rate | Relative SN2 Rate |
| 1-Iodoethyl (para-Me) | Sec-Benzylic | SN1 / E1 | High (Hyperconjugation) | +++++ | + |
| 1-Iodoethyl (meta-Me) | Sec-Benzylic | SN1 / E1 | Low (Inductive only) | +++ | + |
| 2-Iodoethyl (All) | Primary Alkyl | SN2 | Negligible (Insulated) | - | +++++ |
Self-Validating Experimental Protocols
To rigorously prove these mechanistic claims, process chemists must employ self-validating kinetic workflows. The following protocols are designed to isolate specific reaction pathways and generate mathematically verifiable rate constants.
Protocol A: Kinetic Solvolysis of 1-Iodoethyl-Methylbenzene (SN1 Validation)
Objective: Determine the first-order rate constants ( k1 ) to quantify the electronic effects of the methyl substituent on carbocation stability. Causality: Solvolysis in aqueous dioxane promotes ionization. As the reaction proceeds, hydroiodic acid (HI) is generated. Because HI is a strong electrolyte, its concentration is directly proportional to the solution's electrical conductivity. This allows for continuous, non-invasive kinetic monitoring[1].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a volumetric mixture of 80:20 (v/v) 1,4-dioxane/HPLC-grade water. Equilibrate to exactly 25.0 ± 0.1 °C in a thermostated water bath to eliminate temperature-induced kinetic variations.
-
Initiation: Inject 50 µL of a 0.1 M solution of the 1-iodoethyl-methylbenzene isomer (in pure dioxane) into 50 mL of the equilibrated solvent under rapid stirring.
-
Data Acquisition: Insert a calibrated conductivity probe. Record conductivity ( κ ) at 10-second intervals for at least 3 half-lives.
-
Self-Validation & Analysis: Heat the solution to 60 °C for 2 hours to drive the reaction to completion, then cool back to 25.0 °C to measure the infinite conductivity ( κ∞ ). Plot ln(κ∞−κt) versus time. A strictly linear plot confirms first-order kinetics, validating the SN1 mechanism.
Protocol B: Bimolecular Amination of 2-Iodoethyl-Methylbenzene (SN2 Validation)
Objective: Quantify the second-order rate constants ( k2 ) to demonstrate the high steric accessibility of the primary homobenzylic carbon. Causality: To isolate the SN2 pathway, a strong, non-bulky nucleophile (sodium azide) is used in a polar aprotic solvent (DMF). DMF solvates the sodium cation but leaves the azide anion highly reactive. HPLC is chosen over conductometry because tracking the disappearance of the UV-active starting material provides precise kinetic data without relying on acid generation.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under inert argon, dissolve 1.0 mmol of 2-iodoethyl-methylbenzene in 10 mL of anhydrous DMF.
-
Nucleophile Addition: Add 10.0 mmol of NaN3. This 10-fold excess establishes pseudo-first-order conditions, mathematically simplifying the kinetic analysis. Maintain the reaction at 20.0 ± 0.1 °C.
-
Sampling & Quenching: Withdraw 100 µL aliquots every 5 minutes. Immediately quench each aliquot into 1 mL of cold 50:50 water/acetonitrile to halt the reaction.
-
Self-Validation & Analysis: Analyze the aliquots via RP-HPLC (C18 column, UV detection at 254 nm). Plot the natural log of the substrate peak area versus time to find the pseudo-first-order rate constant ( kobs ). Divide kobs by the azide concentration to obtain the true second-order rate constant ( k2 ).
Fig 2: Self-validating experimental workflow for kinetic profiling.
References
-
[1] Title: Some aspects of the solvolysis of 1‐phenylethyl chloride. Source: ResearchGate. URL:[Link]
-
[3] Title: Solvolysis of optically active 1-phenylethyl chloride. Polarimetric rates, deuterium isotope effects, product configurations, and mechanisms. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
[2] Title: Unexpected Nickel Complex Speciation Unlocks Alternative Pathways for the Reactions of Alkyl Halides. Source: ChemRxiv. URL:[Link]
-
[4] Title: SN1 and SN2 Processes (Review). Source: ACS Central Science. URL:[Link]
Sources
Efficacy of different catalysts with 1-(2-Iodoethyl)-3-methylbenzene
An Application Scientist's Guide to the Catalytic Functionalization of 1-(2-Iodoethyl)-3-methylbenzene
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal and materials chemistry, the strategic functionalization of molecular scaffolds is paramount. 1-(2-Iodoethyl)-3-methylbenzene emerges as a particularly valuable, yet challenging, substrate. As a secondary alkyl iodide, its utility lies in its ability to introduce the 3-methylphenethyl moiety into a target molecule, a common structural motif in pharmacologically active compounds. However, the sp³-hybridized carbon-iodine bond presents unique challenges compared to its sp² (aryl/vinyl) counterparts, most notably the propensity for β-hydride elimination, which leads to undesired alkene byproducts.
This guide provides an in-depth comparison of various catalytic strategies for the effective functionalization of 1-(2-Iodoethyl)-3-methylbenzene. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings of catalyst selection, the rationale behind reaction conditions, and the comparative efficacy of different systems. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors. We will explore traditional transition-metal-catalyzed cross-coupling reactions and contrast them with modern photoredox-based approaches, providing experimental data and detailed protocols to bridge theory with practice.
Section 1: The Workhorse of C-C and C-N Coupling: Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful toolkit for bond construction.[1] The efficacy of these reactions hinges on a delicate interplay between the palladium precursor, the ligands, the base, and the solvent, all of which must be tuned to favor the desired reaction pathway over competing side reactions.[2]
The Canonical Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism for most palladium-catalyzed cross-couplings proceeds through a Pd(0)/Pd(II) cycle.[3][4] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the alkyl iodide, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The coupling partner, typically an organometallic reagent (e.g., organoboron, organozinc), transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.
For secondary alkyl halides like our substrate, the primary challenge is the competing β-hydride elimination from the Pd(II)-alkyl intermediate, which forms an alkene and a palladium-hydride species. The choice of ligand is critical to suppress this pathway.[5]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[1] For secondary alkyl halides, success requires ligands that promote rapid reductive elimination relative to β-hydride elimination. Bulky, electron-rich phosphine ligands are often preferred.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of a Secondary Alkyl Iodide
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 80 | 45 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 60 | 88 |
| Pd-PEPPSI-IPr[6] | IPr (NHC) | K₂CO₃ | Dioxane | 70 | 92 |
Data are representative estimates based on literature for similar secondary alkyl halides.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of secondary alkyl halides.[1][7]
-
Catalyst Preparation: In a nitrogen-purged glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a flame-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and 1-(2-Iodoethyl)-3-methylbenzene (1.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 60 °C. Stir vigorously for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an organic halide and an amine.[8] This reaction is notoriously difficult for unactivated secondary alkyl halides due to the strong basicity of the amine, which can promote E2 elimination.[9] The development of highly active, sterically hindered phosphine ligands has been crucial for enabling this transformation.[8][10]
Table 2: Comparison of Ligands for Buchwald-Hartwig Amination of a Secondary Alkyl Iodide
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP[8] | NaOt-Bu | Toluene | 100 | 55 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-AmylOH | 80 | 78 |
| Pd(OAc)₂ | Cy₂t-BuP[9] | LiHMDS | Dioxane | 90 | 85 |
Data are representative estimates based on literature for similar secondary alkyl halides.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on methodologies developed by the Hartwig group for challenging alkyl halide aminations.[9][11]
-
Setup: To a flame-dried Schlenk tube under argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Cy₂t-BuP (0.04 mmol, 4 mol%), and LiHMDS (1.5 mmol).
-
Reagent Addition: Add the amine (1.2 mmol) followed by 1-(2-Iodoethyl)-3-methylbenzene (1.0 mmol).
-
Solvent Addition: Add anhydrous dioxane (4 mL).
-
Reaction: Seal the tube and heat in an oil bath at 90 °C for 24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Section 2: Cost-Effective and Reactive: Nickel Catalysis
Nickel catalysts have emerged as a powerful and economical alternative to palladium for a variety of cross-coupling reactions.[12] They often exhibit unique reactivity and can catalyze couplings of challenging electrophiles. The mechanism can be more complex than with palladium, sometimes involving Ni(I)/Ni(III) or radical pathways.[13]
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the coupling partner.[14][15] It is one of the earliest cross-coupling methods and is effective for sp³-sp² bond formation. A key limitation is the high basicity and nucleophilicity of Grignard reagents, which restricts the functional group tolerance of the reaction.[16]
Caption: Simplified Ni(0)/Ni(II) cycle for Kumada coupling.
Table 3: Comparison of Nickel Catalysts for Kumada Coupling
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NiCl₂ | dppp | THF | 25 | 90 |
| Ni(acac)₂ | dppe | Diethyl Ether | 25 | 85 |
| NiCl₂ | (None)[13] | THF | 0 | 75 |
Data are representative estimates based on literature for similar secondary alkyl halides.
Experimental Protocol: Kumada Coupling
This protocol is adapted from standard Kumada coupling procedures.[14][16]
-
Setup: Add NiCl₂(dppp) (0.03 mmol, 3 mol%) to a flame-dried, three-neck flask under an argon atmosphere.
-
Reagent Addition: Add a solution of 1-(2-Iodoethyl)-3-methylbenzene (1.0 mmol) in anhydrous THF (5 mL).
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 mmol, 1.0 M solution in THF) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Carefully quench the reaction by slow addition of 1 M HCl at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are generally more tolerant of functional groups than their Grignard counterparts.[17][18] This reaction is highly effective for coupling sp³ centers. Both palladium and nickel catalysts are commonly used.
Table 4: Comparison of Catalysts for Negishi Coupling
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(P(t-Bu)₃)₂[17] | P(t-Bu)₃ | THF | 25 | 95 |
| NiCl₂(dppe) | dppe | THF | 50 | 91 |
| Pd₂(dba)₃ | SPhos | Dioxane | 60 | 93 |
Data are representative estimates based on literature for similar secondary alkyl halides.
Experimental Protocol: Negishi Coupling
This protocol is based on methods developed by Fu and others for alkyl-alkyl and alkyl-aryl couplings.[17][19]
-
Organozinc Preparation (in situ): In a flame-dried flask under argon, add zinc dust (1.5 mmol). Activate the zinc with a few drops of 1,2-dibromoethane in THF, followed by heating until gas evolution ceases, then cool. Add a solution of the corresponding alkyl or aryl bromide/iodide (1.2 mmol) in THF and stir until the halide is consumed (monitored by GC).
-
Catalyst Addition: In a separate flask, add Pd(P(t-Bu)₃)₂ (0.02 mmol, 2 mol%) and 1-(2-Iodoethyl)-3-methylbenzene (1.0 mmol) in THF (3 mL).
-
Coupling: Transfer the freshly prepared organozinc solution to the catalyst mixture via cannula at room temperature.
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Work-up & Purification: Quench with saturated NH₄Cl solution and follow the purification procedure described for the Kumada coupling.
Section 3: A Modern Paradigm: Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under exceptionally mild conditions.[20][21] Unlike traditional cross-coupling, which involves organometallic intermediates in formal +2 oxidation states, photoredox catalysis typically proceeds via radical intermediates.[22] For an alkyl iodide, an excited photocatalyst can induce a single-electron transfer (SET) to cleave the C-I bond, generating an alkyl radical. This highly reactive species can then engage in a variety of bond-forming events.
Sources
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- 15. Kumada Coupling [organic-chemistry.org]
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- 17. Negishi Coupling [organic-chemistry.org]
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- 19. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 20. BJOC - Recent advancements in iodide/phosphine-mediated photoredox radical reactions [beilstein-journals.org]
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- 22. Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Advanced Spectroscopic Workflows for Reaction Monitoring: In-Situ PAT vs. Offline Chromatography
In the realm of pharmaceutical process development, accurately monitoring the conversion of starting materials to Active Pharmaceutical Ingredients (APIs) is critical for process optimization, safety, and scale-up. Historically, this relied entirely on discrete offline sampling followed by high-resolution chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy. Today, the integration of Process Analytical Technology (PAT)—specifically in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy—enables continuous, real-time kinetic profiling.
As a Senior Application Scientist, I have designed this guide to objectively compare the mechanistic strengths, vulnerabilities, and quantitative performance of in-situ vibrational spectroscopy against traditional offline analytical methods.
Mechanistic Principles & Causality in Technique Selection
The selection of a spectroscopic monitoring technique is dictated by the physical state of the reaction matrix and the transient stability of the intermediates.
In-Situ Vibrational Spectroscopy (FTIR & Raman)
In-situ probes utilize Attenuated Total Reflection (ATR) or fiber-optic immersion to capture vibrational fingerprints directly within the reactor.
-
FTIR (ReactIR): Excels at detecting changes in polar functional groups (e.g., carbonyl shifts during esterification or amidation). In highly exothermic processes, such as the formation of arene diazonium salts for Heck-Matsuda reactions, in-situ FTIR allows for the continuous tracking of hazardous diazonium intermediates without exposing operators to pressurized, reactive environments[1].
-
Raman Spectroscopy: Complementary to FTIR, Raman is highly sensitive to non-polar bonds (e.g., C=C cleavage) and is largely insensitive to aqueous solvents because water is a weak Raman scatterer. This makes it the optimal choice for monitoring biocatalytic aqueous reactions or continuous-flow mesoscale synthesis[2].
Offline High-Resolution Techniques (HPLC-UV/MS & NMR)
-
The Causality of Sampling Errors: While offline 3 provides unmatched resolution for complex stereoisomers and low-level impurities, the physical act of sampling introduces critical vulnerabilities. In dense, multi-phase slurries (such as those encountered in biocatalytic hydroxylations), extracting an aliquot alters localized mixing and temperature, often triggering rapid product precipitation or sample inhomogeneity[4].
-
Sample Degradation: Ambient aging of extracted samples prior to chromatographic injection can lead to degradation, skewing the kinetic profile. To mitigate this, modern workflows integrate liquid handling robots for automated, immediate online HPLC quenching, ensuring the analyzed sample accurately reflects the reactor's theoretical concentration[3].
Workflow Architecture & Logical Relationships
The structural divergence between continuous PAT and discrete offline analysis inherently impacts the fidelity of the kinetic data acquired.
Workflow comparison: Continuous in-situ PAT versus discrete offline analytical sampling.
Complementary detection windows of in-situ PAT versus offline analytical techniques.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, spectroscopic workflows must be self-validating. The following methodologies incorporate internal controls to prevent data artifacts.
Methodology 1: Self-Validating In-Situ FTIR/Raman Reaction Monitoring
Mechanistic Rationale: FTIR signals are proportional to component concentrations but are not intrinsically quantitative due to fluctuating matrix effects and dielectric changes. To make the data quantitative without relying entirely on offline precalibration, we utilize a standard addition protocol[5].
-
Probe Calibration & Background Profiling: Insert the ATR-FTIR or Raman probe into the empty reactor. Acquire a background spectrum of the pure solvent at the target reaction temperature to account for thermal spectral shifts.
-
Reagent Introduction & Baseline Establishment: Add the starting material. Monitor the primary functional group peak (e.g., ketone carbonyl peak height) until the signal stabilizes, establishing the t=0 baseline.
-
In-Situ Standard Addition (Self-Validation): Spike known, escalating concentrations of the purified target product directly into the reaction matrix. Generate a dynamic, in-situ multivariate calibration curve (using Partial Least Squares, PLS) that isolates the true analyte signal from the background matrix[5].
-
Continuous Kinetic Acquisition: Initiate the reaction (e.g., via catalyst injection). Acquire spectra at 15-second intervals. Apply the PLS model to convert real-time absorbance units into absolute molar concentrations.
Methodology 2: Automated Online HPLC-UV/MS Kinetic Profiling
Mechanistic Rationale: Manual offline sampling of complex catalytic systems often results in sample degradation. Integrating a liquid handling robot for immediate online quenching ensures the captured concentrations accurately mirror the reactor[3].
-
Automated Aliquot Extraction: Program a liquid handling robot to extract 50 µL aliquots from the reactor at predefined 5-minute intervals.
-
Immediate Quenching & Internal Standard Spiking: The robot immediately dispenses the aliquot into a quenching buffer (e.g., cold acetonitrile) pre-spiked with a structurally distinct internal standard. Causality: The internal standard corrects for any volumetric errors during automated pipetting of viscous slurries.
-
Chromatographic Separation: Inject the quenched sample directly into the HPLC-UV/MS system. Utilize a rapid gradient method to separate stereoisomers that cannot be resolved by vibrational spectroscopy.
-
Multivariate Peak Integration: Calculate the starting material-to-product conversion ratio by normalizing the UV peak areas against the internal standard.
Quantitative Performance & Experimental Data
The integration of chemometric modeling has allowed in-situ PAT to achieve quantitative accuracy that rivals traditional offline NMR, while vastly outperforming it in temporal resolution.
Table 1: Methodological Comparison Matrix
| Parameter | In-Situ FTIR / Raman (PAT) | Offline HPLC / NMR | Mechanistic Implication |
| Analysis Time | Continuous (Seconds) | Discrete (Minutes to Hours) | PAT captures short-lived transient intermediates missed by offline methods. |
| Structural Resolution | Moderate (Functional Groups) | High (Absolute Connectivity) | NMR/HPLC is required for absolute stereochemical elucidation. |
| Sample Preparation | None (Direct Immersion) | Extensive (Dilution, Quenching) | PAT eliminates equilibrium shifts and precipitation artifacts[4]. |
| Quantification Method | Standard Addition / PLS Models | Internal Standard Normalization | Both require rigorous calibration; PAT standard addition accounts for matrix effects[5]. |
Table 2: Product Conversion Accuracy (In-Situ Raman vs. Offline 1H NMR)
The following data illustrates the high correlation between real-time Raman monitoring and offline NMR during the continuous-flow synthesis of 3-acetylcoumarin from salicylaldehyde[2].
| Reaction Condition | In-Situ Raman Conversion (%) | Offline 1H NMR Conversion (%) | Variance (Δ%) |
| Condition A (25°C) | 45.2 | 46.0 | -0.8 |
| Condition B (40°C) | 78.5 | 77.9 | +0.6 |
| Condition C (60°C) | 94.1 | 95.0 | -0.9 |
| Condition D (80°C) | 99.5 | 99.2 | +0.3 |
References
-
Title: Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis Source: Beilstein Journals URL: [Link]
-
Title: Green Chemistry Techniques with PAT in Pharmaceutical and Chemical Industries Source: Mettler Toledo URL: [Link]
-
Title: Development of an automated kinetic profiling system with online HPLC for reaction optimization Source: RSC Publishing URL: [Link]
-
Title: Use of Standard Addition to Quantify In Situ FTIR Reaction Data Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Title: In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction Source: MDPI URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions [beilstein-journals.org]
- 3. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
Theoretical vs. Experimental Yield: A Comparative Guide to 1-(2-Iodoethyl)-3-methylbenzene Alkylations
As a Senior Application Scientist in drug development, I frequently encounter a common frustration among synthetic chemists: the glaring discrepancy between the theoretical yield on a whiteboard and the experimental yield in the flask. When working with phenethyl halides—specifically 1-(2-Iodoethyl)-3-methylbenzene (also known as 3-methylphenethyl iodide)—this yield gap is notoriously pronounced.
This guide objectively analyzes the mechanistic causality behind this discrepancy, compares the iodo-derivative against its bromo and chloro alternatives, and provides a self-validating experimental protocol designed to maximize your isolated mass balance.
Mechanistic Causality: Explaining the Yield Gap
In a purely theoretical framework, the reaction between 1-(2-Iodoethyl)-3-methylbenzene and a secondary amine nucleophile should proceed to 100% conversion via an SN2 pathway. The reality is far more complex.
The primary culprit degrading the experimental yield is the highly acidic nature of the benzylic β -protons adjacent to the aromatic ring. While the iodide is an exceptional leaving group (due to its high polarizability and weak C−I bond), this same property makes the molecule highly susceptible to E2 elimination under basic conditions. When the base abstracts a β -proton, the iodide is expelled, forming 3-methylstyrene as a thermodynamic sink.
Recent methodologies for tertiary amine synthesis have demonstrated that alkylation sequences utilizing phenethyl iodides often yield significantly lower-than-expected results—sometimes isolating only 40% of the target product—with up to 14% of the mass balance lost directly to styrene via these competing elimination pathways[1]. Furthermore, comprehensive reviews of N-arylethylation confirm that introducing a phenethyl group is significantly more challenging than standard benzylation, primarily due to this undesired decomposition of the phenethyl halide under basic reaction conditions[2].
Table 1: Theoretical vs. Experimental Yield Factors
| Factor | Theoretical Assumption | Experimental Reality | Mechanistic Causality |
| Conversion | 100% consumption of limiting reagent | 80–95% consumption | Steric hindrance at the electrophilic center slows SN2 kinetics, leaving unreacted starting material. |
| Selectivity | 100% SN2 substitution | 40–75% SN2 , 15–40% E2 | Acidic benzylic β -protons promote competing E2 elimination, generating 3-methylstyrene. |
| Isolation | 0% mass loss during workup | 5–15% loss | High product lipophilicity leads to emulsion formation during aqueous extraction or irreversible retention on silica gel. |
Pathway Visualization
To successfully optimize this reaction, you must visualize the kinetic vs. thermodynamic competition occurring in the reactor.
Fig 1: Competing SN2 and E2 pathways dictating experimental yield.
Comparative Performance: Iodo vs. Bromo vs. Chloro Alternatives
Should you always use the iodo-derivative? Not necessarily. While 1-(2-Iodoethyl)-3-methylbenzene offers the highest theoretical reactivity, substituting the iodide for a bromide often results in a higher isolated experimental yield in standard amine alkylations. The bromide is a slightly poorer leaving group, which raises the activation energy for the E2 elimination pathway more than it does for the SN2 pathway, effectively widening the kinetic window for successful alkylation.
However, in specialized auxiliary-assisted palladium-catalyzed sp3 C-H alkylations, phenethyl iodides have been successfully employed in good yields where the corresponding bromides completely failed to react[3]. This showcases the absolute necessity of the iodide's superior leaving group ability when navigating sterically demanding catalytic cycles.
Table 2: Halide Leaving Group Comparison
| Alternative | Relative Reactivity ( SN2 ) | Typical Exp. Yield | Primary Side Reaction | Application Recommendation |
| Iodo (1-(2-Iodoethyl)...) | Very High | 40–75% | E2 Elimination (Styrene) | Use for unreactive/sterically hindered nucleophiles or Pd-catalysis. Requires mild bases. |
| Bromo (1-(2-Bromoethyl)...) | Moderate | 65–85% | Slow conversion | The industry standard for general N-alkylation. Excellent balance of stability and reactivity. |
| Chloro (1-(2-Chloroethyl)...) | Low | < 30% | Incomplete reaction | Avoid unless utilizing Finkelstein conditions (in situ iodide generation via KI). |
Self-Validating Experimental Protocol: Optimized N-Alkylation
To bridge the gap between theoretical and experimental yield, I have designed the following self-validating protocol. A self-validating system includes built-in In-Process Controls (IPCs) that confirm the reaction's kinetic trajectory, ensuring that if the system deviates toward elimination, you catch it before total batch failure.
Objective: Maximize SN2 substitution of 1-(2-Iodoethyl)-3-methylbenzene while suppressing E2 elimination.
Step 1: Reagent Preparation & Solvation
-
Action: Dissolve the amine nucleophile (1.0 eq) and 1-(2-Iodoethyl)-3-methylbenzene (1.1 eq) in anhydrous acetonitrile ( 0.2 M ).
-
Causality: Polar aprotic solvents like acetonitrile enhance the nucleophilicity of the amine by poorly solvating anions, accelerating the desired SN2 pathway without requiring excessive heat.
Step 2: Base Addition
-
Action: Add finely powdered, anhydrous K2CO3 (2.0 eq).
-
Causality: A mild, insoluble inorganic base acts as an acid scavenger (neutralizing the generated HI ) without providing the high local hydroxide/alkoxide concentrations that drive E2 elimination. Do not use Triethylamine ( Et3N ), as it can act as a competing nucleophile or promote elimination.
Step 3: Thermal Control
-
Action: Heat the suspension to 60°C under a nitrogen atmosphere for 12 hours.
-
Causality: Keeping the temperature strictly below reflux (82°C) thermodynamically disfavors the higher-activation-energy E2 pathway.
Step 4: In-Process Control (IPC) & Self-Validation
-
Action: At t=4 hours , pull a 10μL aliquot for LC-MS analysis (monitor UV at 210 nm).
-
Validation Logic: You must observe the emergence of the target mass. If the UV trace shows a rapidly growing peak corresponding to 3-methylstyrene (>15% relative area) while starting material remains, your base is too strong or the system is too hot. Corrective Action: Immediately reduce the temperature to 45°C to salvage the remaining mass balance.
Step 5: Workup & Isolation
-
Action: Filter the inorganic salts over a pad of Celite. Concentrate the filtrate in vacuo, partition between EtOAc and H2O , and wash the organic layer with brine. Dry over Na2SO4 and purify via flash chromatography.
-
Causality: Removing the inorganic salts prior to aqueous extraction prevents the formation of intractable emulsions, which is a primary cause of physical mass loss (reducing experimental yield).
References
-
A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing).[1]
-
Methods for Arylethylation of Amines and Heteroarenes - Thieme-Connect.[2]
-
Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds - The Journal of Organic Chemistry (ACS Publications).[3]
Sources
1-(2-Iodoethyl)-3-methylbenzene proper disposal procedures
1-(2-Iodoethyl)-3-methylbenzene: Comprehensive Laboratory Disposal and Safety Protocol
As an alkylating agent and halogenated organic compound, 1-(2-Iodoethyl)-3-methylbenzene (also known as 3-Methylphenethyl iodide) requires stringent handling and disposal procedures. In pharmaceutical research and drug development, improper disposal of halogenated compounds not only violates Environmental Protection Agency (EPA) regulations but also poses severe toxicity risks and exponentially increases institutional waste management costs.
This guide provides a self-validating, step-by-step operational protocol for the safe containment, segregation, and disposal of this chemical, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards.
Chemical Profile & Hazard Causality
To safely manage a chemical, one must understand the mechanistic reasons behind its hazards. 1-(2-Iodoethyl)-3-methylbenzene features a highly polarized carbon-iodine (C-I) bond. Iodine is an excellent leaving group, making this molecule a potent electrophile (alkylating agent). In biological systems, it can indiscriminately alkylate DNA and proteins, presenting significant mutagenic and cytotoxic risks.
Environmentally, halogenated organics are highly persistent and bioaccumulative[1]. When incinerated improperly, they generate corrosive acid gases (e.g., hydrogen iodide) and highly toxic byproducts.
Table 1: Quantitative Data & Safety Implications
| Property | Value | Operational & Safety Implication |
| Chemical Name | 1-(2-Iodoethyl)-3-methylbenzene | Also known as 3-Methylphenethyl iodide. |
| CAS Number | 114686-67-8 | Essential for accurate Safety Data Sheet (SDS) retrieval and waste logging. |
| Molecular Formula | C9H11I | Contains Iodine. Must be classified as Halogenated Organic Waste. |
| Molecular Weight | 246.09 g/mol | Heavy, lipophilic molecule; readily absorbed through the skin and gloves. |
| Waste Classification | Halogenated Solvent / Toxic | Prohibited from drain disposal or mixing with non-halogenated streams[2]. |
The Logic of Waste Segregation
A critical error in laboratory waste management is the commingling of halogenated and non-halogenated waste.
The Causality of Segregation: Non-halogenated waste is typically burned for energy recovery or disposed of in standard industrial incinerators. Halogenated waste (containing F, Cl, Br, or I) requires specialized high-temperature incineration equipped with acid-gas scrubbers to prevent the release of toxic dioxins and furans[1]. If even a few milliliters of 1-(2-Iodoethyl)-3-methylbenzene are added to a 5-gallon carboy of non-halogenated solvent, the entire container must be reclassified as halogenated waste. This can increase disposal costs by up to 300%[2].
Figure 1: Decision tree illustrating the critical segregation logic for halogenated organic waste.
Step-by-Step Disposal Protocol
This protocol is designed to comply with EPA RCRA Subpart K regulations, which govern hazardous waste management in academic and research laboratories[3].
Step 1: Container Selection and Preparation
-
Material Compatibility: Use High-Density Polyethylene (HDPE) carboys or glass bottles. Do not use metal containers , as halogenated compounds can degrade over time, releasing trace halogen acids that corrode metal[4].
-
Headspace: Never fill the container beyond 90% capacity. Leave at least one inch of headspace to allow for vapor expansion, preventing pressure-induced rupture[4].
Step 2: EPA-Compliant Labeling (Subpart K)
-
Before adding any waste, affix a hazardous waste tag.
-
Under EPA Subpart K, the label must clearly state "Hazardous Waste" or "Unwanted Material"[3].
-
List the exact chemical constituents (e.g., "1-(2-Iodoethyl)-3-methylbenzene 100%" or specific solvent ratios if in solution). Avoid vague terms like "spent solvent" or "aqueous," as these do not provide emergency responders with actionable hazard data[3].
-
Mark the accumulation start date the moment the first drop of waste enters the container.
Step 3: Fume Hood Transfer
-
Action: All transfers of 1-(2-Iodoethyl)-3-methylbenzene must be conducted inside an operating, certified chemical fume hood[2].
-
Causality: As a volatile alkylating agent, inhalation exposure poses a severe systemic toxicity risk. The fume hood ensures vapor capture during the decanting process.
-
Closure Rule: The container must be tightly capped immediately after the waste is added. Leaving a funnel in an open waste container is a direct violation of EPA and OSHA regulations.
Step 4: Satellite Accumulation Area (SAA) Storage
-
Store the sealed container in a designated SAA at or near the point of generation (i.e., in the same laboratory).
-
Place the primary container inside a secondary containment bin (e.g., a chemically resistant tray) to capture any potential leaks or catastrophic container failures[2].
-
Ensure the SAA does not exceed the regulatory limit of 50 gallons of hazardous waste (or 1 quart of acutely hazardous waste) at any given time.
Step 5: EH&S Collection Request
-
When the container reaches 3/4 full, immediately submit a waste collection request to your institution's Environmental Health and Safety (EH&S) department[2].
-
Do not wait until the container is overflowing.
Figure 2: Sequential operational workflow for RCRA-compliant laboratory waste disposal.
Spill Response and Emergency Decontamination
In the event of a spill outside the fume hood:
-
Evacuate & Isolate: Immediately clear personnel from the immediate vicinity to prevent inhalation of toxic vapors or skin contact.
-
PPE Escalation: Responders must wear heavy-duty nitrile or butyl rubber gloves (standard thin nitrile degrades quickly upon contact with many halogenated organics), safety goggles, and a lab coat.
-
Containment: Surround the spill with inert absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Do not use combustible materials like sawdust [2].
-
Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable plastic bag or a dedicated solid waste bucket.
-
Disposal: Tag the cleanup materials as "Hazardous Waste - Halogenated Spill Debris" and request an emergency EH&S pickup[2].
References
-
Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Temple.edu. Available at:[Link]
-
University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville.edu. Available at: [Link]
-
Turner, Ronald J. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." U.S. Environmental Protection Agency / P2 InfoHouse. Available at: [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]
-
Howei Pharm. "CAS 114686-67-8 C9H11I 3-MethylphenEthyl iodide 97% Chemical Properties." Howeipharm.com. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
